Product packaging for Amphocil(Cat. No.:CAS No. 120895-52-5)

Amphocil

Cat. No.: B1664940
CAS No.: 120895-52-5
M. Wt: 1390.8 g/mol
InChI Key: PCTMTFRHKVHKIS-BMFZQQSSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Macrolide antifungal antibiotic produced by Streptomyces nodosus obtained from soil of the Orinoco river region of Venezuela.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H119NO21S B1664940 Amphocil CAS No. 120895-52-5

Properties

CAS No.

120895-52-5

Molecular Formula

C74H119NO21S

Molecular Weight

1390.8 g/mol

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C47H73NO17.C27H46O4S/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;19-,21+,22+,23-,24+,25+,26+,27-/m01/s1

InChI Key

PCTMTFRHKVHKIS-BMFZQQSSSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C

Appearance

Solid powder

Other CAS No.

120895-52-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amphocil
Amphotericin
Amphotericin B
Amphotericin B Cholesterol Dispersion
Amphotericin B Colloidal Dispersion
Fungizone

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of Amphocil® (Amphotericin B Colloidal Dispersion)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphocil®, also known as Amphotericin B Colloidal Dispersion (ABCD), represents a significant advancement in the formulation of the potent polyene antifungal agent, Amphotericin B. Developed to mitigate the dose-limiting toxicities associated with conventional Amphotericin B deoxycholate, this compound is a lipid-based formulation that modifies the pharmacokinetic profile of the active drug, leading to an improved therapeutic index. This technical guide provides a comprehensive overview of the chemical composition, physicochemical properties, and analytical methodologies pertinent to this compound.

Chemical Composition

This compound is a sterile, pyrogen-free lyophilized powder for intravenous infusion upon reconstitution. Its core chemical structure is a colloidal dispersion of uniform, disk-shaped nanoparticles formed by the non-covalent complexation of two key components in an equimolar ratio.

Active Pharmaceutical Ingredient (API)
  • Amphotericin B: A macrocyclic polyene antifungal antibiotic produced by Streptomyces nodosus. Its structure features a large lactone ring with a rigid, hydrophobic chain of seven conjugated double bonds and a flexible, hydrophilic polyhydroxyl chain. This amphipathic nature is crucial to its mechanism of action.

Lipid Component
  • Cholesteryl Sulfate: A sulfated derivative of cholesterol that complexes with Amphotericin B in a 1:1 molar ratio.[1][2] This lipid component is pivotal in the formation of the colloidal dispersion and plays a key role in reducing the nephrotoxicity of Amphotericin B.

Molecular and Physicochemical Properties

The complex of Amphotericin B and cholesteryl sulfate forms the basis of this compound's unique properties.

PropertyValueReference(s)
Molecular Formula C74H119NO21S[3]
Molecular Weight ~1390.8 g/mol [3]
Appearance Yellow to orange lyophilized cake[4]
Structure Uniform disk-shaped nanoparticles[2][5]
Molar Ratio (AmB:CS) 1:1[2][5]
Mean Particle Diameter ~110 - 140 nm[6][7]
Polydispersity Index (PDI) < 0.2 (indicating narrow size distribution)[6]
Zeta Potential Highly negative (< -40 mV)[6]
Inactive Ingredients in Lyophilized Formulation

A typical formulation of lyophilized this compound for injection includes several excipients that ensure stability, proper reconstitution, and isotonicity.

IngredientPurpose
Sodium Cholesteryl SulfateForms the colloidal dispersion with Amphotericin B
TromethamineBuffering agent
Disodium Edetate Dihydrate (EDTA)Chelating agent, stabilizer
Lactose MonohydrateBulking agent, cryoprotectant
Hydrochloric Acid/Sodium HydroxidepH adjustment

Mechanism of Action and Role of Formulation

The mechanism of action of this compound is intrinsically linked to its chemical composition and structure.

Antifungal Action of Amphotericin B

Amphotericin B exerts its antifungal effect by binding with high affinity to ergosterol, a primary sterol component of fungal cell membranes. This binding leads to the formation of transmembrane channels or pores, disrupting the osmotic integrity of the membrane. The subsequent leakage of intracellular ions, such as potassium and magnesium, and other small molecules results in fungal cell death.

cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound (AmB-CS Complex) AmB Amphotericin B (AmB) This compound->AmB Release of AmB Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Transmembrane Pore Ergosterol->Pore Forms Ions K+, Mg++ ions Pore->Ions Ion Leakage CellDeath Fungal Cell Death Ions->CellDeath Leads to

Caption: Antifungal mechanism of Amphotericin B released from this compound.

Role of Cholesteryl Sulfate in Reducing Toxicity

The formulation of Amphotericin B with cholesteryl sulfate in this compound reduces its toxicity, particularly nephrotoxicity. This is achieved through a preferential interaction with fungal cells over mammalian cells. While Amphotericin B can also bind to cholesterol in mammalian cell membranes, its affinity for ergosterol is significantly higher. The cholesteryl sulfate complex is thought to minimize the interaction of Amphotericin B with mammalian cell cholesterol, thereby reducing host cell damage.

cluster_fungal Fungal Cell Interaction cluster_mammalian Mammalian Cell Interaction Amphocil_F This compound Ergosterol_Membrane Fungal Membrane (with Ergosterol) Amphocil_F->Ergosterol_Membrane High Affinity Amphocil_M This compound Pore_Formation Pore Formation & Fungal Cell Death Ergosterol_Membrane->Pore_Formation Cholesterol_Membrane Mammalian Membrane (with Cholesterol) Amphocil_M->Cholesterol_Membrane Low Affinity Reduced_Toxicity Reduced Interaction & Toxicity Cholesterol_Membrane->Reduced_Toxicity cluster_raw Raw Material Testing cluster_process In-Process Control cluster_final Finished Product Testing AmB_API Amphotericin B (API) - Purity (HPLC) - Identity (FTIR) Complexation Complexation (AmB:CS Ratio) AmB_API->Complexation CS_Lipid Cholesteryl Sulfate - Purity - Identity CS_Lipid->Complexation Lyophilization Lyophilization - Cake Appearance - Moisture Content Complexation->Lyophilization Reconstitution Reconstitution Test - Time - Appearance Lyophilization->Reconstitution Physicochem Physicochemical Analysis - Particle Size (DLS) - Zeta Potential (DLS) - Morphology (TEM) Reconstitution->Physicochem Assay Assay and Purity - AmB Content (HPLC) - Related Substances Physicochem->Assay

References

The Role of Amphocil (Amphotericin B Cholesteryl Sulfate Complex) in the Treatment of Disseminated Cryptococcosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disseminated cryptococcosis, a life-threatening fungal infection caused predominantly by Cryptococcus neoformans, poses a significant therapeutic challenge, particularly in immunocompromised individuals. Amphotericin B has long been a cornerstone of treatment, but its use is often limited by significant toxicity, most notably nephrotoxicity.[1] Amphocil, a lipid-based formulation of amphotericin B, was developed to mitigate these toxic effects while retaining potent antifungal activity. This technical guide provides an in-depth analysis of this compound's role in treating disseminated cryptococcosis, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways.

Mechanism of Action

This compound, like other amphotericin B formulations, exerts its antifungal effect by targeting ergosterol, a primary sterol in the fungal cell membrane.[2][3] The binding of amphotericin B to ergosterol disrupts the membrane's integrity, leading to the formation of transmembrane channels.[2][4] This results in the leakage of intracellular ions and other essential molecules, ultimately leading to fungal cell death.[2][3] Additionally, amphotericin B can cause auto-oxidation of the cell membrane, releasing lethal free radicals and inducing a strong oxidative burst within the fungal cell.[3][5] Lipid formulations like this compound are designed to have a higher affinity for fungal ergosterol than for mammalian cholesterol, which is theorized to contribute to their improved safety profile.[1]

cluster_this compound This compound (Amphotericin B Cholesteryl Sulfate) cluster_FungalCell Cryptococcus neoformans Cell cluster_Outcome Cellular Outcome This compound Amphotericin B (Lipid Formulation) Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binds to OxidativeStress Reactive Oxygen Species This compound->OxidativeStress Induces Membrane Cell Membrane Integrity Ergosterol->Membrane Disrupts Ions Intracellular Ions (K+) Membrane->Ions Causes Leakage of Death Fungal Cell Death Ions->Death OxidativeStress->Death

Caption: Mechanism of action of this compound against Cryptococcus neoformans.

Efficacy and Safety Data

Clinical and preclinical studies have evaluated the efficacy and safety of this compound in treating disseminated cryptococcosis, often comparing it to conventional amphotericin B deoxycholate (AmB-D) and other lipid formulations.

Preclinical Efficacy in a Murine Model of Disseminated Cryptococcosis

A study in a murine model of disseminated cryptococcosis demonstrated that this compound (ABCD) was as effective as amphotericin B deoxycholate suspension (ABDS) on a milligram-per-kilogram basis.[6] Notably, due to its reduced toxicity, higher doses of ABCD could be administered, leading to greater efficacy.[6]

Treatment GroupDose (mg/kg)Outcome
ABDS3.2Acutely lethal in 100% of mice[6]
ABCD19.2Resulted in two early deaths[6]
ABCD vs. ABDS0.8No difference in organ burdens[6]
ABCD vs. ABDS12.8 vs. 0.8Decreased liver burdens with ABCD (P < 0.05)[6]
ABCD vs. ABDS19.2 vs. 0.8Decreased liver and spleen burdens with ABCD (P < 0.05)[6]
Clinical Efficacy and Safety in AIDS-Associated Cryptococcal Meningitis

A randomized, double-blind clinical trial compared two doses of liposomal amphotericin B with conventional amphotericin B deoxycholate for the treatment of AIDS-associated acute cryptococcal meningitis. While this study did not specifically use this compound, it provides valuable comparative data for a similar lipid formulation.

Treatment GroupDose (mg/kg/day)NOverall Mortality (10 weeks)Infusion-Related Reactions (vs. AmB-D)Nephrotoxicity (Doubling of Serum Creatinine vs. AmB-D)
Amphotericin B Deoxycholate0.78711.6% (no significant difference among groups)--
Liposomal Amphotericin B38611.6% (no significant difference among groups)Significantly lower (P < 0.001)Significantly fewer patients (P = 0.004)
Liposomal Amphotericin B69411.6% (no significant difference among groups)Significantly lower (P < 0.001)Not significantly different

Data from a study comparing liposomal amphotericin B to conventional amphotericin B deoxycholate.[7]

Another study comparing amphotericin B lipid complex (ABLC) to AmB-D in AIDS-associated cryptococcal meningitis found that ABLC had significant activity with less hematologic and renal toxicity.[8]

ParameterABLCAmB-D
Toxicity
Transfusion RequirementsSignificantly lower[8]Significantly higher[8]
Mean Hemoglobin DecreaseSignificantly lower[8]Significantly higher[8]
Mean Creatinine IncreaseSignificantly lower[8]Significantly higher[8]
Efficacy (ABLC at 5 mg/kg)
Symptom/Sign Resolution86% (18/21)[8]-
Negative CSF Cultures42% (8/19)[8]-

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of experimental protocols from key studies.

Murine Model of Disseminated Cryptococcosis
  • Infection: Mice were infected with Cryptococcus neoformans.

  • Treatment Groups:

    • Amphotericin B deoxycholate suspension (ABDS) at 0.2, 0.8, or 3.2 mg/kg/dose.[6]

    • Amphotericin B colloidal dispersion (ABCD) at 0.8, 3.2, 6.4, 12.8, or 19.2 mg/kg/dose.[6]

  • Administration: Intravenous administration three times per week for two weeks.[6]

  • Endpoints: Survival and fungal burdens in organs.[6]

Randomized Clinical Trial in AIDS-Associated Cryptococcal Meningitis
  • Study Design: Randomized, double-blind clinical trial.[7]

  • Patient Population: Patients with AIDS and acute cryptococcal meningitis.[7]

  • Treatment Arms:

    • Amphotericin B deoxycholate at 0.7 mg/kg/day.[7]

    • Liposomal amphotericin B at 3 mg/kg/day.[7]

    • Liposomal amphotericin B at 6 mg/kg/day.[7]

  • Endpoints: Efficacy (clinical and microbiological response) and safety (infusion-related reactions, nephrotoxicity).[7]

cluster_Screening Patient Screening cluster_Treatment Treatment Protocol cluster_Monitoring Monitoring and Endpoints cluster_Outcome Outcome Assessment P1 Patient with Suspected Disseminated Cryptococcosis P2 Diagnosis Confirmation (e.g., CSF Culture, Antigen Test) P1->P2 T1 Randomization P2->T1 T2a This compound (Specified Dose & Duration) T1->T2a T2b Control (e.g., AmB-D) (Specified Dose & Duration) T1->T2b M1 Clinical Assessment (Symptoms, Vital Signs) T2a->M1 M2 Microbiological Assessment (CSF Clearance) T2a->M2 M3 Safety Assessment (Renal Function, Electrolytes) T2a->M3 T2b->M1 T2b->M2 T2b->M3 O1 Efficacy Analysis (Cure/Improvement Rates) M1->O1 M2->O1 O2 Safety Analysis (Adverse Event Rates) M3->O2

Caption: Generalized experimental workflow for a clinical trial of this compound.

Conclusion

This compound represents a significant advancement in the treatment of disseminated cryptococcosis. Its lipid-based formulation allows for the administration of higher, more effective doses of amphotericin B with a reduced risk of the severe toxicities associated with the conventional deoxycholate formulation.[6][9] While direct comparative data with newer lipid formulations in large-scale trials for cryptococcosis are limited, the available evidence from preclinical and related clinical studies underscores its favorable therapeutic index. For researchers and drug development professionals, the continued exploration of lipid-based delivery systems for potent but toxic antifungal agents remains a critical area of investigation to improve outcomes for patients with life-threatening fungal infections.

References

The history and development of Amphocil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the History and Development of Amphocil (Amphotericin B Cholesteryl Sulfate Complex)

Introduction

Amphotericin B, a polyene macrolide antibiotic, has been a cornerstone in the treatment of systemic fungal infections for decades. Its broad spectrum of activity and fungicidal nature make it a potent therapeutic agent. However, the clinical utility of its conventional formulation, amphotericin B deoxycholate (DAmB), is significantly hampered by dose-limiting toxicities, most notably nephrotoxicity and infusion-related reactions.[1][2][3] This prompted the development of lipid-based formulations to improve the safety profile of amphotericin B while maintaining its antifungal efficacy.[4][5] this compound, also known as Amphotericin B Colloidal Dispersion (ABCD), is one such second-generation lipid formulation, developed as a discoidal complex of amphotericin B and cholesteryl sulfate.[6][7] This guide provides a comprehensive technical overview of the history, development, mechanism of action, and key experimental data related to this compound.

History and Development

The journey of this compound began with the need for a less toxic alternative to conventional amphotericin B. Research focused on associating the amphotericin B molecule with lipids to alter its pharmacokinetic properties and reduce its interaction with mammalian cell membranes, thereby decreasing toxicity.[5]

  • 1955: Amphotericin B was first isolated from Streptomyces nodosus.[8]

  • Late 1950s: The conventional formulation with deoxycholate (Fungizone®) was developed and became the standard of care for invasive fungal infections.[5]

  • 1980s-1990s: The significant toxicities of DAmB spurred the development of lipid-based formulations.

  • 1993: this compound received its first approval, marking a significant step towards safer amphotericin B therapy.[9]

  • Post-Approval: Further clinical studies were conducted to evaluate its efficacy and safety in various patient populations, including those with invasive fungal infections who were refractory to or intolerant of conventional therapy.[10]

The core rationale for this compound's development is illustrated below.

cluster_problem The Challenge with Conventional Amphotericin B (DAmB) cluster_solution The Lipid-Based Formulation Solution DAmB Amphotericin B Deoxycholate (DAmB) Efficacy Broad-Spectrum Antifungal Efficacy DAmB->Efficacy Toxicity High Systemic Toxicity (Nephrotoxicity, Infusion Reactions) DAmB->Toxicity Lipid Lipid Formulation (this compound) DAmB->Lipid Development Motivation ReducedToxicity Reduced Interaction with Mammalian Cells Lipid->ReducedToxicity MaintainedEfficacy Preferential Interaction with Fungal Cells Lipid->MaintainedEfficacy ImprovedTherapeuticIndex Improved Therapeutic Index ReducedToxicity->ImprovedTherapeuticIndex MaintainedEfficacy->ImprovedTherapeuticIndex

Caption: Rationale for the development of lipid-based amphotericin B formulations.

Chemical Composition and Physicochemical Properties

This compound is a sterile, pyrogen-free lyophilized product for intravenous administration. It is an equimolar complex of amphotericin B and cholesteryl sulfate.[11] Upon reconstitution, it forms a colloidal dispersion of microscopic, uniform, disc-shaped particles with a mean hydrodynamic diameter of approximately 115 nm.[7][12]

Table 1: Physicochemical Properties of this compound

PropertyDescriptionReference
Active Ingredient Amphotericin B[11]
Lipid Component Cholesteryl Sulfate (Sodium Salt)[7][11]
Molar Ratio Amphotericin B : Cholesteryl Sulfate (1:1)[7][12]
Structure Uniform, disc-shaped, thermodynamically stable complexes[7][12]
Mean Diameter ~115 nm[7][12]

Mechanism of Action

The antifungal activity of this compound is derived from its active component, amphotericin B. The lipid formulation primarily serves to reduce toxicity by altering the drug's distribution.

  • Binding to Ergosterol: Amphotericin B binds with high affinity to ergosterol, the primary sterol in the fungal cell membrane.[1][13]

  • Pore Formation: This binding disrupts the membrane, forming transmembrane channels or pores.[13][14]

  • Ion Leakage: These pores increase membrane permeability, allowing the leakage of essential intracellular components, particularly monovalent ions like potassium.[1][13]

  • Fungal Cell Death: The loss of ionic gradients and essential molecules leads to fungal cell death.[13][14]

The cholesteryl sulfate complex in this compound is thought to reduce toxicity by minimizing the binding of amphotericin B to cholesterol in mammalian cell membranes, for which it has a lower affinity.[1] The lipid formulation is preferentially taken up by the reticuloendothelial system, leading to higher concentrations in tissues like the liver and spleen and lower concentrations in the kidneys, the primary site of toxicity.[7]

cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell FungalMembrane Fungal Cell Membrane (rich in Ergosterol) Pore Transmembrane Pore Formation FungalMembrane->Pore Leakage K+ Ion Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death MammalianMembrane Mammalian Cell Membrane (contains Cholesterol) ReducedBinding Reduced Binding MammalianMembrane->ReducedBinding ReducedToxicity Reduced Cytotoxicity ReducedBinding->ReducedToxicity This compound This compound (Amphotericin B) This compound->FungalMembrane High Affinity for Ergosterol This compound->MammalianMembrane Low Affinity for Cholesterol

Caption: Mechanism of action of Amphotericin B and the role of the lipid formulation.

Pharmacokinetics

The pharmacokinetic profile of this compound differs significantly from that of conventional amphotericin B, which accounts for its improved safety.

Table 2: Comparative Pharmacokinetics of this compound vs. DAmB

ParameterThis compound (ABCD)Conventional Amphotericin B (DAmB)Reference
Peak Serum Conc. (Cmax) LowerHigher[7][11]
Area Under Curve (AUC) SimilarSimilar[11]
Volume of Distribution (Vd) Higher (reflects tissue uptake)Lower[15]
Plasma Clearance More rapidSlower[16]
Terminal Half-life Longer / Prolonged~24 hours, then ~15 days[7][11][17]
Tissue Distribution Predominantly in the liverHigher concentrations in the kidney[7][15]

Efficacy Data

Preclinical Efficacy

Animal models of systemic fungal infections have been crucial in establishing the efficacy of this compound. These studies indicated a better therapeutic ratio for this compound compared to DAmB.[11]

Table 3: Summary of Preclinical Efficacy in Murine Aspergillosis Model

Treatment Group (Dose)Survival Rate (High Inoculum)Survival Rate (Low Inoculum)Reference
No Treatment ~9% (1/11 died)50%[6]
DAmB (0.8 mg/kg) 100%Not specified[6]
This compound (0.8 mg/kg) Not specified~80% (Significant prolongation)[6]
This compound (4 mg/kg) ~70%Not specified[6]
This compound (8 mg/kg) ~90% (Significant prolongation)~90% (Significant prolongation)[6]

Note: In these studies, while survival was prolonged, no formulation effected a complete cure in all animals. Efficacy varied with the severity of the infection.[6]

Clinical Efficacy

Clinical trials have demonstrated this compound's efficacy against a range of invasive fungal infections in patients who failed or were intolerant to conventional therapy.

Table 4: Clinical Efficacy of this compound in a Phase I Study

Infection TypeComplete or Partial Response RateReference
All Infections 52%[18]
Fungemia 53% (Complete responses)[18]
Pneumonia 52% (Complete or partial responses)[18]

Note: This study involved 75 marrow transplant patients with invasive fungal infections, primarily from Aspergillus or Candida species.[18]

Safety and Tolerability

While developed to be safer than DAmB, this compound is associated with a distinct side-effect profile. It demonstrates significantly less nephrotoxicity but is noted for a high rate of infusion-related side effects.[11][19][20]

Table 5: Adverse Events Associated with this compound

Adverse EventIncidence/NotesReference
Infusion-Related Reactions
Chills94% (15/16 patients in one study)[19]
FeverOccurred with chills in 14/16 patients[19]
Hypotension25% (4/16 patients)[19]
Tachycardia44% (7/16 patients)[19]
Nausea/Vomiting31% (5/16 patients)[19]
Dyspnoea19% (3/16 patients)[19]
Renal Toxicity Significantly better tolerated and less nephrotoxic than DAmB. No appreciable renal toxicity was observed at any dose level in a Phase I study.[16][18][21]
Anemia Common[11]

Note: Due to severe infusion-related side effects, one clinical trial evaluating this compound for prophylaxis in neutropenic patients was terminated prematurely.[19]

Experimental Protocols

Preparation of Lipid-Based Formulations (General Method)

The thin-film hydration method is a common technique for preparing liposomes and lipid-based drug formulations.[22][23][24]

  • Lipid Dissolution: The lipid components (e.g., cholesteryl sulfate) and the active pharmaceutical ingredient (e.g., amphotericin B) are dissolved in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol).[22][24]

  • Film Formation: The organic solvent is evaporated under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.[22][24]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., HEPES buffer). The mixture is agitated, causing the lipid film to swell and form multilamellar vesicles (MLVs).[22][24]

  • Sizing (Optional): To achieve a uniform particle size, the liposomal dispersion can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[22][23]

Start Start: Lipids + Drug Dissolve 1. Dissolve in Organic Solvent Start->Dissolve Evaporate 2. Evaporate Solvent (Rotary Evaporation) Dissolve->Evaporate Film Thin Lipid Film Formed Evaporate->Film Hydrate 3. Hydrate with Aqueous Buffer Film->Hydrate Agitate 4. Agitate/Vortex Hydrate->Agitate MLVs Multilamellar Vesicles (MLVs) Formed Agitate->MLVs Extrude 5. Extrude Through Membrane (Sizing) MLVs->Extrude Final End: Uniform Vesicles Extrude->Final

Caption: Generalized workflow for the thin-film hydration method of liposome preparation.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing. The broth microdilution method is commonly used.[25][26][27]

  • Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI 1640) to a specific cell density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).[28]

  • Drug Dilution: Serial two-fold dilutions of the antifungal agent (this compound) are prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the drug dilution is inoculated with the fungal suspension. Control wells (drug-free and inoculum-free) are included.

  • Incubation: The microtiter plate is incubated at 35°C for a specified period (e.g., 24-48 hours).[28]

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the drug that prevents visible growth of the fungus. The endpoint can be read visually or spectrophotometrically.[28]

In Vivo Efficacy Model (Systemic Murine Aspergillosis)

Animal models are essential for evaluating the in vivo performance of new antifungal formulations.[29][30]

  • Immunosuppression: Mice (e.g., CD-1 strain) are rendered neutropenic using agents like cyclophosphamide to make them susceptible to fungal infection.[31]

  • Infection: A suspension of Aspergillus fumigatus conidia is injected intravenously to establish a systemic infection.[6]

  • Treatment Initiation: Therapy begins at a set time post-infection (e.g., 24 hours).[6]

  • Drug Administration: Groups of mice receive different treatments: a vehicle control, conventional amphotericin B, or various doses of this compound (e.g., 0.8, 4, 8 mg/kg). The drug is administered intravenously.[6]

  • Monitoring and Endpoints: The primary endpoint is survival, with deaths tallied daily for a set period (e.g., 9 days). Secondary endpoints can include determining the fungal burden (CFU) in target organs (e.g., kidneys, brain) of surviving animals.[6][32]

cluster_groups Treatment Arms cluster_endpoints Endpoints Start Select Mice Immunosuppress 1. Induce Neutropenia (e.g., Cyclophosphamide) Start->Immunosuppress Infect 2. Infect with Fungus (e.g., A. fumigatus IV) Immunosuppress->Infect Randomize 3. Randomize into Treatment Groups Infect->Randomize Group1 Control (Vehicle) Group2 DAmB Group3 This compound (Low Dose) Group4 This compound (High Dose) Administer 4. Administer Treatment (e.g., IV every other day) Monitor 5. Monitor Daily Administer->Monitor Survival Survival Analysis Monitor->Survival Burden Fungal Burden (CFU) in Organs Monitor->Burden

Caption: Experimental workflow for an in vivo murine model of systemic aspergillosis.

Conclusion

This compound (Amphotericin B Colloidal Dispersion) represents a significant milestone in the evolution of antifungal therapy. Developed as a 1:1 molar complex of amphotericin B and cholesteryl sulfate, its primary innovation was the creation of a lipid-based formulation that alters the drug's pharmacokinetic profile to reduce the severe nephrotoxicity associated with conventional amphotericin B. While it successfully lowered renal toxicity, clinical use revealed a high incidence of infusion-related side effects. Preclinical and clinical studies have confirmed its efficacy against a broad range of invasive fungal infections. The development of this compound paved the way for other lipid formulations and underscored the principle that modifying a drug's delivery system can fundamentally improve its therapeutic index, a concept that continues to drive innovation in drug development.

References

An In-depth Technical Guide to the Pharmacokinetics of Amphocil (Amphotericin B Colloidal Dispersion) In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Amphocil, also known as Amphotericin B Colloidal Dispersion (ABCD), represents a significant advancement in the formulation of the potent, broad-spectrum antifungal agent, Amphotericin B. As a lipid-based formulation, this compound was designed to mitigate the substantial toxicities, particularly nephrotoxicity, associated with the conventional deoxycholate formulation (D-AMB) while preserving its antifungal efficacy. This guide provides a detailed examination of the in vivo pharmacokinetics of this compound, tailored for researchers and drug development professionals.

Core Mechanism of Action: Amphotericin B

The antifungal activity of this compound is conferred by its active moiety, Amphotericin B. The mechanism is primarily driven by its high affinity for ergosterol, the principal sterol in fungal cell membranes.[1][2][3]

  • Ergosterol Binding: Amphotericin B binds irreversibly to ergosterol, creating a drug-sterol complex.[1]

  • Pore Formation: This complex aggregates within the membrane to form transmembrane channels or pores.[2][4][5]

  • Ionic Imbalance: These pores disrupt the membrane's integrity, allowing for the leakage of essential intracellular monovalent ions, such as K+, Na+, H+, and Cl-, leading to depolarization and ultimately, fungal cell death.[2][3]

  • Oxidative Damage: A secondary mechanism involves the generation of free radicals, which contributes to oxidative damage to the fungal cell.[3][4]

  • Host Cell Toxicity: The drug's notorious toxicity stems from its ability to also bind to cholesterol in mammalian cell membranes, though with a lower affinity than for ergosterol. This interaction is the primary cause of infusion-related reactions and nephrotoxicity.[2][4]

The following diagram illustrates the primary mechanism of action of Amphotericin B.

Amphotericin_B_Mechanism AmB Amphotericin B Ergosterol Fungal Ergosterol AmB->Ergosterol Binds to Cholesterol Mammalian Cholesterol AmB->Cholesterol Binds to Pore Transmembrane Pore Formation Ergosterol->Pore Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Death Fungal Cell Death Leakage->Death Toxicity Host Cell Toxicity (e.g., Nephrotoxicity) Cholesterol->Toxicity

Caption: Mechanism of action of Amphotericin B.

Pharmacokinetic Profile of this compound

This compound is an equimolar mixture of amphotericin B and cholesteryl sulfate, which forms uniform, disc-shaped particles approximately 122 nm in diameter.[6][7] These structural characteristics lead to a pharmacokinetic profile distinct from both conventional D-AMB and other lipid formulations like liposomal Amphotericin B (L-AMB).

Compared to conventional D-AMB, this compound allows for the administration of higher daily doses (up to 7 mg/kg).[6] It exhibits a lower peak serum concentration (Cmax), a similar area under the concentration-time curve (AUC), and a longer half-life.[6] The lipid formulation of this compound results in a significantly different volume of distribution compared to other formulations, which heavily influences its tissue penetration and clearance.[8]

ParameterThis compound (ABCD/ABLC*)Liposomal AmB (L-AMB)Conventional AmB (D-AMB)
Recommended Dose 5 mg/kg/day[3][8]3-5 mg/kg/day[8]0.5-1 mg/kg/day[3]
Peak Concentration (Cmax) Lower than D-AMB[6] (~2 µg/mL at standard dose[8])Highest of all formulations[9]~2 µg/mL at standard dose[8]
Area Under Curve (AUC) Similar to D-AMB[6]Significantly higher than D-AMB[9]Baseline
Volume of Distribution (Vd) Very large and variable (up to 131 L/kg)[8]Small (~0.1-0.2 L/kg)[8]0.5-2.0 L/kg[8]
Half-life (t½) Longer than D-AMB[6]Long terminal half-life (~152 h)[10]Initial: ~24 hours; Terminal: ~15 days[1]
Pharmacokinetics Non-linear[8]Non-linear[8]Linear
Primary Tissue Distribution Liver, spleen, lungs[3][11]Reticuloendothelial System (RES)Broadly distributed[3]

Note: Amphotericin B Lipid Complex (ABLC) and Amphotericin B Colloidal Dispersion (ABCD/Amphocil) are structurally similar and often grouped in comparative studies. Data for ABLC is used to represent this compound where specific ABCD data is unavailable.

Experimental Protocols for In Vivo Assessment

The pharmacokinetic properties of this compound have been characterized through rigorous preclinical and clinical studies. Animal models are essential for evaluating drug combinations and defining PK/PD relationships in vivo.[12]

  • Animal Models:

    • Infection Models: To study efficacy and tissue distribution in a disease state, murine models of invasive fungal infections are commonly used. For instance, in studies of invasive pulmonary aspergillosis, BALB/c mice are first immunosuppressed (e.g., with cyclophosphamide and cortisone) and then inoculated intranasally with a suspension of Aspergillus fumigatus conidia.[11]

    • Pharmacokinetic Studies: Healthy male Wistar or Sprague-Dawley (SD) rats are frequently used to determine fundamental pharmacokinetic parameters following intravenous administration of different Amphotericin B formulations.[9]

  • Drug Administration and Sampling:

    • This compound is administered intravenously (i.v.), typically as a single bolus injection via a tail vein.[9]

    • Serial blood samples are collected at predetermined time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Plasma is separated by centrifugation and stored frozen until analysis.[9]

    • For biodistribution studies, animals are euthanized at various time points, and tissues of interest (liver, spleen, lungs, kidneys) are harvested.[11]

  • Bioanalytical Method:

    • The concentration of Amphotericin B in plasma and tissue homogenates is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[13]

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data for each subject is analyzed using non-compartmental methods.[9]

    • Software such as PKSolver is used to calculate key parameters:

      • AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.[9]

      • t½ (Half-life): Determined as 0.693/K, where K is the elimination rate constant derived from the terminal slope of the log-concentration-time curve.[9]

      • Vss (Volume of Distribution at Steady State): Calculated as Clearance (Cl) × Mean Residence Time (MRT).[9]

      • Cl (Clearance): Calculated as Dose / AUC₀₋∞.[9]

The diagram below outlines a typical workflow for an in vivo pharmacokinetic study of this compound.

PK_Workflow cluster_animal Animal Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase Animal Select Animal Model (e.g., SD Rat) Admin Intravenous Administration of this compound Animal->Admin Sample Serial Blood Sampling Admin->Sample Plasma Plasma Separation (Centrifugation) Sample->Plasma HPLC Quantify Drug Concentration (HPLC Analysis) Plasma->HPLC Data Generate Concentration-Time Profile HPLC->Data NCA Non-Compartmental Analysis (NCA) Data->NCA Params Calculate PK Parameters (AUC, Cmax, t½, Vd, Cl) NCA->Params

Caption: Standard workflow for an in vivo pharmacokinetic study.

Conclusion

This compound (Amphotericin B Colloidal Dispersion) possesses a unique pharmacokinetic profile characterized by a large volume of distribution, prolonged half-life, and lower peak plasma concentrations compared to conventional amphotericin B. This profile facilitates the delivery of higher drug doses with an improved safety margin, particularly reduced nephrotoxicity. The extensive distribution into tissues of the reticuloendothelial system, such as the liver, spleen, and lungs, is critical for its efficacy in treating deep-seated systemic fungal infections. Understanding these detailed pharmacokinetic properties through well-defined experimental protocols is paramount for optimizing therapeutic regimens and guiding the development of future antifungal agents.

References

Amphocil's Spectrum of Activity Against Pathogenic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphocil, a formulation of amphotericin B cholesteryl sulfate complex, represents a significant advancement in the management of invasive fungal infections. As a member of the polyene class of antifungals, its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[1][2][3] This interaction disrupts membrane integrity, leading to the formation of pores, leakage of intracellular contents, and ultimately, fungal cell death.[2][4] This guide provides a comprehensive overview of this compound's in vitro spectrum of activity against a wide range of pathogenic fungi, details the standardized methodologies for its evaluation, and illustrates the key cellular pathways involved in its mechanism of action and the fungal response.

Antifungal Spectrum of Activity

This compound exhibits a broad spectrum of activity against numerous clinically relevant yeasts and molds. The following tables summarize the in vitro susceptibility of various pathogenic fungi to amphotericin B, with data primarily derived from studies utilizing the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods. It is important to note that minimum inhibitory concentration (MIC) values can vary based on the specific formulation of amphotericin B tested and the methodology employed.

Table 1: In Vitro Activity of Amphotericin B against Candida Species
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicans0.25 - 0.50.5 - 10.125 - 1
Candida glabrata0.25 - 10.5 - 20.25 - 2
Candida parapsilosis0.510.125 - 1
Candida tropicalis0.510.125 - 1
Candida krusei120.125 - 2
Candida auris120.5 - 2
Candida lusitaniae0.510.125 - 1

Data compiled from multiple sources utilizing CLSI M27-A3 methodology.[5][6][7]

Table 2: In Vitro Activity of Amphotericin B against Aspergillus Species
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Aspergillus fumigatus120.25 - 4
Aspergillus flavus120.5 - 4
Aspergillus niger120.5 - 2
Aspergillus terreus241 - >16

Data compiled from multiple sources utilizing CLSI M38-A2 methodology.[8][9][10] Note: Aspergillus terreus often exhibits reduced susceptibility to amphotericin B.[11]

Table 3: In Vitro Activity of Amphotericin B against Cryptococcus Species
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Cryptococcus neoformans0.510.125 - 2
Cryptococcus gattii0.510.25 - 1

Data compiled from multiple sources utilizing CLSI M27-A3 methodology.[12][13][14]

Table 4: In Vitro Activity of Amphotericin B against Endemic Mycoses
OrganismMIC Range (µg/mL)
Histoplasma capsulatum0.03 - 1
Blastomyces dermatitidis0.03 - 0.5
Coccidioides immitis/posadasii0.078 - 2.5

Data compiled from multiple sources.[11][15][16][17]

Experimental Protocols

The determination of in vitro antifungal activity of this compound is predominantly performed using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI).

CLSI M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts

This method is utilized for testing Candida species and Cryptococcus neoformans.

  • Preparation of Antifungal Agent: A stock solution of amphotericin B is prepared and serially diluted in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).[5]

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to that of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]

  • Incubation: The microdilution plates containing the antifungal dilutions and the yeast inoculum are incubated at 35°C.[18]

  • Reading of Results: The minimum inhibitory concentration (MIC) is determined visually after 24-48 hours of incubation as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.[18]

CLSI M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi

This method is employed for testing molds such as Aspergillus species.

  • Preparation of Antifungal Agent: Similar to the M27-A3 method, serial dilutions of amphotericin B are prepared in RPMI 1640 medium.[9]

  • Inoculum Preparation: A conidial suspension is prepared from a mature culture on potato dextrose agar. The turbidity of the suspension is adjusted spectrophotometrically and then diluted in RPMI 1640 medium to obtain a final inoculum density of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[9]

  • Incubation: The microdilution plates are incubated at 35°C for 48-72 hours.[19]

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that shows 100% inhibition of growth.[19]

Visualizations

Fungal Ergosterol Biosynthesis Pathway

The primary target of this compound is ergosterol, a vital component of the fungal cell membrane. The following diagram illustrates the key steps in the ergosterol biosynthesis pathway, highlighting the enzymes that are often targets for antifungal drugs.

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Targets Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase (Erg1) 14-alpha-demethyl lanosterol 14-alpha-demethyl lanosterol Lanosterol->14-alpha-demethyl lanosterol Lanosterol 14-alpha-demethylase (Erg11/CYP51) Zymosterol Zymosterol 14-alpha-demethyl lanosterol->Zymosterol Multiple steps Episterol Episterol Zymosterol->Episterol C-24 sterol methyltransferase (Erg6) Ergosterol Ergosterol Episterol->Ergosterol Multiple steps Azoles Azoles Lanosterol 14-alpha-demethylase (Erg11/CYP51) Lanosterol 14-alpha-demethylase (Erg11/CYP51) Azoles->Lanosterol 14-alpha-demethylase (Erg11/CYP51) Polyenes (this compound) Polyenes (this compound) Polyenes (this compound)->Ergosterol Binds to Cellular_Stress_Response This compound This compound Fungal_Cell_Membrane Fungal Cell Membrane (Ergosterol) This compound->Fungal_Cell_Membrane Binds to Ergosterol Pore_Formation Pore Formation & Membrane Permeabilization Fungal_Cell_Membrane->Pore_Formation Ion_Leakage Leakage of K+ and other ions Pore_Formation->Ion_Leakage Oxidative_Stress Oxidative Stress (ROS Production) Pore_Formation->Oxidative_Stress Cell_Death Cell_Death Ion_Leakage->Cell_Death Apoptosis Apoptosis-like Cell Death Oxidative_Stress->Apoptosis Apoptosis->Cell_Death Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate_Culture 1. Culture Fungal Isolate (e.g., on PDA) Inoculum_Prep 2. Prepare Inoculum Suspension (Adjust to 0.5 McFarland) Isolate_Culture->Inoculum_Prep Inoculation 4. Inoculate Microdilution Plate (Final Inoculum Concentration) Inoculum_Prep->Inoculation Drug_Dilution 3. Prepare Serial Dilutions of this compound in RPMI 1640 Drug_Dilution->Inoculation Incubation 5. Incubate at 35°C (24-72 hours) Inoculation->Incubation Visual_Reading 6. Visually Read Plates for Growth Inhibition Incubation->Visual_Reading MIC_Determination 7. Determine MIC (Lowest concentration with significant/complete inhibition) Visual_Reading->MIC_Determination

References

An In-Depth Technical Guide to the Therapeutic Potential of Amphocil (Amphotericin B Colloidal Dispersion)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphocil, a colloidal dispersion of amphotericin B, represents a significant advancement in the formulation of this potent, broad-spectrum antifungal agent. By complexing amphotericin B with cholesteryl sulfate, this compound was developed to mitigate the well-documented toxicities associated with the conventional deoxycholate formulation, particularly nephrotoxicity and infusion-related reactions. This technical guide provides a comprehensive exploration of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols. Visualizations of the mechanism of action and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile and evaluation process.

Introduction

Amphotericin B has long been a cornerstone in the treatment of severe, life-threatening systemic fungal infections. Its broad spectrum of activity and fungicidal action make it an invaluable therapeutic option. However, its clinical utility has been hampered by significant adverse effects. This compound (also known as Amphotec) is a lipid-based formulation designed to improve the therapeutic index of amphotericin B.[1] It is an equimolar mixture of amphotericin B and cholesteryl sulfate, forming disc-like structures.[2][3] This formulation alters the pharmacokinetic profile of the drug, leading to reduced peak plasma concentrations and a different tissue distribution compared to conventional amphotericin B, which is thought to contribute to its improved safety profile.[2][3]

Mechanism of Action

The primary mechanism of action of amphotericin B, the active moiety in this compound, involves its interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of transmembrane pores or channels, disrupting the membrane's integrity.[4][5] The consequence is an increased permeability, allowing the leakage of essential intracellular ions such as potassium, sodium, hydrogen, and chloride, which ultimately leads to fungal cell death.[4] While amphotericin B has a higher affinity for ergosterol than for cholesterol, the main sterol in mammalian cell membranes, some binding to cholesterol does occur, which is the basis for its toxicity in host cells.[4] Additionally, there is evidence to suggest that amphotericin B can induce oxidative stress within fungal cells, contributing to its fungicidal effect.[4][6]

Amphotericin B Mechanism of Action Mechanism of Action of Amphotericin B cluster_membrane Fungal Cell Membrane cluster_intracellular Fungal Cell Interior This compound This compound (Amphotericin B Colloidal Dispersion) Ergosterol Ergosterol This compound->Ergosterol Binds to OxidativeStress Induction of Oxidative Stress (ROS) This compound->OxidativeStress Induces Pore Transmembrane Pore Formation Ergosterol->Pore Induces MembraneDisruption Membrane Disruption & Increased Permeability Pore->MembraneDisruption Leads to IonLeakage Leakage of K+, Na+, H+, Cl- MembraneDisruption->IonLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath OxidativeStress->CellDeath Broth Microdilution MIC Protocol Protocol for In Vitro MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepMedium Prepare RPMI 1640 medium (+ 2% glucose, MOPS buffer, pH 7.0) PrepDrug Prepare serial two-fold dilutions of this compound in microtiter plate (100 µL/well) PrepMedium->PrepDrug Inoculation Inoculate each well with 100 µL of fungal suspension PrepDrug->Inoculation PrepInoculum Prepare fungal inoculum (2-5 x 10^5 CFU/mL) PrepInoculum->Inoculation Incubation Incubate at 35°C for 48-72 hours Inoculation->Incubation ReadMIC Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) Incubation->ReadMIC In Vivo Efficacy Protocol Protocol for In Vivo Efficacy in Murine Aspergillosis cluster_prep Animal Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoints Endpoint Analysis Immunosuppression Induce neutropenia in mice (e.g., with cyclophosphamide) Infection Intravenously infect mice with Aspergillus fumigatus conidia Immunosuppression->Infection Treatment Administer this compound or control (e.g., vehicle, conventional AmB) intravenously for a defined period Infection->Treatment Survival Monitor and record survival daily Treatment->Survival TissueBurden At study end, harvest organs (kidneys, brain), homogenize, and plate for CFU determination Treatment->TissueBurden

References

Methodological & Application

Application Notes and Protocols for Amphocil® Dosage Calculation in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphocil® (Amphotericin B Colloidal Dispersion, ABCD) is a lipid-based formulation of Amphotericin B, a polyene antifungal agent with a broad spectrum of activity. Its formulation as a colloidal dispersion of disc-like particles composed of amphotericin B and cholesteryl sulfate reduces the nephrotoxicity associated with conventional amphotericin B deoxycholate (Fungizone®), allowing for the administration of higher, more effective doses. These application notes provide a comprehensive guide to calculating and administering this compound® in murine models of systemic fungal infections, primarily focusing on candidiasis and aspergillosis. The protocols and data presented are synthesized from various preclinical studies to aid researchers in designing and executing robust in vivo efficacy experiments.

Data Summary of this compound® Dosage and Efficacy in Murine Models

The following tables summarize quantitative data from studies utilizing this compound® (ABCD) in murine models of systemic fungal infections. These data can serve as a starting point for dose-range finding studies.

Table 1: this compound® (ABCD) Dosage and Efficacy in Murine Models of Systemic Aspergillosis

Mouse StrainFungal StrainInoculum SizeImmunosuppressionThis compound® (ABCD) Dose (mg/kg)Treatment RegimenKey Outcomes
CD-1Aspergillus fumigatus8 x 10⁶ conidia (i.v.)None0.8, 4, 8Intravenous, dailyProlonged survival, but less effective than conventional AmB at 0.8 mg/kg in one study.[1][2]
DBA/2Aspergillus fumigatus2.2 x 10⁴ conidia (i.n.)Triamcinolone8, 16Intravenous, daily for 10 daysModest activity at 8 mg/kg; potential toxicity at 16 mg/kg.[3]

Table 2: Amphotericin B Formulation Dosage and Efficacy in Murine Models of Systemic Candidiasis

Mouse StrainFungal StrainInoculum SizeImmunosuppressionDrug FormulationDose (mg/kg)Treatment RegimenKey Outcomes
BALB/cCandida albicans10⁶ yeast cells (i.v.)NoneOral Cochleate-Amphotericin B (CAMB)0.5, 1, 2.5, 5, 10, 20Oral, daily for 15 days100% survival at all doses; dose-dependent reduction in kidney and lung fungal burden.[4][5]
ICR/SwissCandida albicans10⁶ CFU (i.v.)NeutropenicAmphotericin B0.08 - 20 (total dose)Intraperitoneal, over 72 hoursDose-dependent killing; Peak serum level/MIC ratio best predictor of efficacy.[6]
ImmunocompromisedCandida spp.Species-dependentCyclophosphamideAmphotericin B-Intralipid0.4 - 2Intravenous, daily for 5 daysIncreased survival time compared to conventional AmB.[7]

Table 3: Pharmacokinetic Parameters of Amphotericin B Formulations in Rodents

Animal ModelDrug FormulationDose (mg/kg)Cmax (µg/mL)AUC₀₋₂₄ (µg·h/mL)Key Findings
RatsGeneric ABCD (G-ABCD)0.0625 - 10 (i.v.)0.05 - 0.820.50 - 5.29Potent antifungal activity correlated with AUC₀₋₂₄/MIC and Cmax/MIC.[8]
RatsFungizone®, Abelcet®, AmBisome®0.8, 5, 5 (i.v.)--Pronounced differences in pharmacokinetic profiles between formulations.[9]
RatsSCF Liposomal AmB, AmBisome®, Fungizone®3 (i.v.)~120~320 (for liposomal), ~75 (for Fungizone®)SCF liposomal formulation showed similar PK to AmBisome® and superior AUC to Fungizone®.[10]
RatsABCD vs. Conventional AmB1, 5 (i.v.)Reduced peak plasma levels for ABCD-Reduced kidney delivery and higher liver concentration with ABCD.[11]

Experimental Protocols

Preparation of Fungal Inoculum

a) Candida albicans for Systemic Infection Model

  • Streak the C. albicans strain on Sabouraud Dextrose Agar (SDA) and incubate at 37°C for 24-48 hours.

  • Inoculate a single colony into Yeast Extract Peptone Dextrose (YEPD) broth and incubate overnight at 30°C with shaking (approximately 200 rpm).

  • Subculture the overnight culture in fresh YEPD broth and grow to the desired growth phase (typically mid-logarithmic).

  • Harvest the yeast cells by centrifugation (e.g., 2000 rpm for 10 minutes).

  • Wash the cell pellet three times with sterile phosphate-buffered saline (PBS) or sterile saline.

  • Resuspend the final pellet in sterile saline and determine the cell concentration using a hemocytometer.

  • Adjust the final concentration of the inoculum with sterile saline to the desired cell density (e.g., 1 x 10⁶ cells/mL for intravenous injection of 0.1 mL per mouse).[12][13][14] The inoculum should be used within 2 hours of preparation and vortexed regularly to ensure a uniform suspension.[12][13]

b) Aspergillus fumigatus for Systemic Infection Model

  • Grow A. fumigatus on Sabouraud Dextrose Agar plates at 37°C for 5-7 days to allow for conidial formation.

  • Harvest the conidia by flooding the plate with sterile PBS containing 0.05-0.2% Tween 80.

  • Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

  • Wash the conidia by centrifugation and resuspend in sterile saline.

  • Count the conidia using a hemocytometer and adjust to the desired concentration for infection.

Murine Model of Systemic Fungal Infection
  • Animal Strain: Commonly used mouse strains for fungal infection models include BALB/c, C57BL/6, and outbred strains like CD-1 or ICR.[1][5]

  • Immunosuppression (if required): For many systemic fungal infection models, particularly with Aspergillus, immunosuppression is necessary to establish a robust infection. Common methods include the intraperitoneal administration of cyclophosphamide and/or subcutaneous injection of cortisone acetate.[15] The specific regimen should be optimized for the chosen fungal strain and infection model.

  • Infection: Anesthetize the mice (e.g., using isoflurane). For systemic infection, intravenously inject the prepared fungal inoculum (typically 0.1 mL) into the lateral tail vein.

Preparation and Administration of this compound®
  • Reconstitution: Reconstitute the lyophilized this compound® powder according to the manufacturer's instructions, typically with Sterile Water for Injection. The final concentration for intravenous infusion is often recommended to be 0.1 mg/mL.[16]

  • Administration: Administer this compound® via slow intravenous infusion into the lateral tail vein. The volume of injection for a mouse is typically around 0.2 mL.[17] Warming the tail with a heat lamp or warm water can aid in vasodilation and improve the success of the injection.[17]

Assessment of Efficacy
  • Survival: Monitor the mice daily for signs of illness and record mortality.

  • Fungal Burden: At the end of the study, or at specified time points, euthanize the mice and aseptically harvest organs (e.g., kidneys, liver, spleen, lungs, brain).

  • Homogenize the organs in a known volume of sterile saline.

  • Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., SDA) to determine the number of colony-forming units (CFU) per gram of tissue.

Visualizations

Host Immune Recognition of Fungal Pathogens

The innate immune system plays a crucial role in the initial recognition and response to fungal infections. The following diagram illustrates the key pattern recognition receptors (PRRs) on the surface of innate immune cells, such as macrophages and dendritic cells, that recognize fungal pathogen-associated molecular patterns (PAMPs). This recognition triggers downstream signaling pathways, leading to phagocytosis, the production of inflammatory cytokines, and the activation of adaptive immunity.

Fungal_Immune_Recognition cluster_fungus Fungal Pathogen cluster_host_cell Innate Immune Cell (Macrophage/Dendritic Cell) cluster_signaling Intracellular Signaling cluster_response Cellular Response Fungus Cell Wall β-Glucans Mannans Chitin Host_Cell Dectin-1 TLR2 TLR4 Mannose Receptor Fungus:f1->Host_Cell:f0 Binds Fungus:f2->Host_Cell:f1 Binds Fungus:f2->Host_Cell:f2 Binds Fungus:f2->Host_Cell:f3 Binds CARD9 CARD9 Host_Cell->CARD9 Activates NFkB NF-κB CARD9->NFkB Activates Response Phagocytosis Cytokine Production (e.g., TNF-α, IL-6) Adaptive Immune Activation (Th1/Th17) NFkB->Response Induces

Caption: Innate immune recognition of fungal cell wall components.

Experimental Workflow for this compound® Efficacy Testing in a Murine Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound® in a murine model of systemic fungal infection.

Experimental_Workflow A 1. Fungal Inoculum Preparation (Candida or Aspergillus) C 3. Intravenous Infection of Mice A->C B 2. Immunosuppression of Mice (if required) B->C D 4. This compound® Treatment (i.v. administration at various doses) C->D E 5. Monitoring (Survival and clinical signs) D->E F 6. Endpoint Analysis (Organ harvest for fungal burden - CFU) E->F

References

Application Notes and Protocols for Amphocil in Systemic Murine Aspergillosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of Amphocil (amphotericin B colloidal dispersion, ABCD) in the treatment of systemic murine aspergillosis. This document includes summarized quantitative data from comparative efficacy studies and detailed experimental protocols for establishing and evaluating treatment in a mouse model.

Introduction

Systemic aspergillosis, primarily caused by Aspergillus fumigatus, is a life-threatening infection in immunocompromised individuals. Murine models of systemic aspergillosis are crucial for evaluating the efficacy of antifungal agents. This compound is a lipid-based formulation of amphotericin B designed to reduce the nephrotoxicity associated with the conventional deoxycholate formulation (D-AMB), such as Fungizone. This compound consists of a discoidal complex of cholesteryl sulfate and amphotericin B.[1] These protocols and data are intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this compound.

Data Presentation: Comparative Efficacy of this compound

The efficacy of this compound has been evaluated in murine models of systemic aspergillosis, often in comparison to conventional amphotericin B deoxycholate (Fungizone) and other lipid formulations like AmBisome (L-AMB) and Abelcet (ABLC). The data below, derived from intravenous infection models, summarizes key outcomes such as animal survival and organ fungal burden.

Table 1: Survival Rates in Systemic Murine Aspergillosis Models

This table summarizes the percentage of surviving mice at the end of the study period following treatment with various amphotericin B formulations at different dosages. Two studies with varying infection severity are presented.[1][2]

Treatment GroupDose (mg/kg/day)Survival Rate (Severe Infection)[1]Survival Rate (Less Severe Infection)[1]
No Treatment (Control) -0%18%
Fungizone (D-AMB) 0.840%90%
This compound (ABCD) 0.80%60%
4.010%80%
8.020%80%
AmBisome (L-AMB) 0.830%100%
4.050%90%
8.040%100%
Abelcet (ABLC) 0.80%70%
4.010%80%
8.010%90%

Summary of Findings: In these studies, all formulations prolonged survival compared to no treatment.[2] In the severe infection model, AmBisome showed the highest efficacy among the lipid formulations, while this compound and Abelcet were less effective.[1] In the less severe infection model, all lipid formulations demonstrated significant efficacy, with this compound showing comparable results to Abelcet at higher doses.[1]

Table 2: Efficacy Based on Organ Fungal Burden

This table describes the effectiveness of this compound in reducing the fungal burden in the kidneys and brain of surviving mice compared to other formulations. Fungal burden is a critical endpoint for assessing therapeutic efficacy.

OrganThis compound (ABCD) Efficacy Summary
Kidneys This compound was effective in clearing fungal burden at doses of 4 and 8 mg/kg.[1] However, conventional amphotericin B (Fungizone) at 0.8 mg/kg was superior to equivalent dosages of this compound.[1]
Brain No tested regimen of this compound (up to 8 mg/kg) proved to be more effective than no treatment in clearing fungal burden from the brain.[1] Conventional amphotericin B was superior to all other treatments in clearing the brain.[1]

Experimental Protocols

The following protocols provide a detailed methodology for establishing a systemic murine aspergillosis model and evaluating the efficacy of this compound.

Protocol 1: Systemic Murine Aspergillosis Model

This protocol details the steps for animal selection, immunosuppression, and infection.

1. Animal Model:

  • Species/Strain: Female CD-1 or male BALB/c mice are commonly used.[1][3]

  • Age/Weight: 6-week-old mice, with an average weight of 20-25 grams.[1]

  • Acclimatization: House the animals for at least 7 days before the experiment under standard laboratory conditions with free access to food and water.

2. Immunosuppression Regimen:

  • To establish a reproducible invasive infection, immunosuppression is required.[4] A common method involves the administration of cyclophosphamide and/or corticosteroids.[3][5]

  • Day -2 (Relative to Infection): Administer cyclophosphamide intraperitoneally (IP) at a dose of 250 mg/kg and cortisone acetate subcutaneously (SC) at 200 mg/kg.[3]

  • Day +3 (Post-Infection): Administer a second dose of cyclophosphamide (200 mg/kg, IP) and cortisone acetate (200 mg/kg, SC) to maintain neutropenia.[3]

  • Antibiotic Prophylaxis: To prevent secondary bacterial infections, administer a broad-spectrum antibiotic such as ceftazidime (5 mg/day, SC) from day 1 to day 6 post-infection.[3]

3. Aspergillus fumigatus Inoculum Preparation:

  • Strain: Use a well-characterized clinical isolate of Aspergillus fumigatus (e.g., Af293).[3]

  • Culture: Grow the fungus on Sabouraud dextrose agar plates at 37°C for 5-7 days.

  • Conidia Harvest: Harvest conidia by washing the plate surface with sterile phosphate-buffered saline (PBS) containing 0.1% Tween 80.

  • Quantification: Filter the suspension through sterile gauze to remove hyphae. Count the conidia using a hemocytometer and adjust the concentration with sterile saline to the desired inoculum size (e.g., 5 x 10⁷ conidia/mL).

4. Infection Procedure:

  • Route: Intravenous (IV) injection via the lateral tail vein.

  • Volume: Inject 0.1 mL of the conidial suspension.

  • Inoculum Size: The inoculum can be adjusted to control the severity of the infection. An inoculum of 5 x 10⁶ conidia/mouse typically results in a less severe infection, while 8 x 10⁶ conidia/mouse leads to a more severe infection model.[1]

Protocol 2: this compound Treatment and Efficacy Assessment

This protocol outlines the procedure for drug administration and the evaluation of therapeutic outcomes.

1. Drug Preparation and Administration:

  • Formulation: Reconstitute this compound (amphotericin B colloidal dispersion) according to the manufacturer's instructions, typically with sterile water for injection.

  • Dosage: Prepare dilutions to administer doses ranging from 0.8 to 8 mg/kg.[1]

  • Administration: Administer the prepared solution intravenously (IV) via the lateral tail vein.

  • Treatment Schedule: Begin treatment 24 hours after fungal inoculation and continue once daily for 7 consecutive days.[1]

2. Efficacy Assessment:

  • Survival Monitoring: Monitor the mice daily for morbidity and mortality for a predefined period (e.g., 21-30 days). Record the day of death for survival analysis.

  • Fungal Burden Analysis (for survivors at study endpoint):

    • Humanely euthanize all surviving animals at the end of the observation period.
    • Aseptically remove target organs (e.g., kidneys, brain, lungs).
    • Weigh each organ and homogenize it in a fixed volume of sterile saline.
    • Perform serial ten-fold dilutions of the organ homogenate.
    • Plate the dilutions onto Sabouraud dextrose agar.
    • Incubate at 37°C for 24-48 hours and count the number of colony-forming units (CFU).
    • Calculate the fungal burden as CFU per gram of tissue.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimate Animal Acclimatization (7 Days) immuno Immunosuppression (Day -2) acclimate->immuno infect Infection (IV) (Day 0) immuno->infect treat Treatment Initiation (Day +1 to +7) infect->treat maintain_immuno Maintain Immunosuppression (Day +3) infect->maintain_immuno monitor Daily Survival Monitoring treat->monitor endpoint Endpoint Analysis (Fungal Burden) monitor->endpoint G cluster_membrane Fungal Cell Membrane ergosterol1 Ergosterol pore Pore Formation ergosterol2 Ergosterol ergosterol3 Ergosterol ergosterol4 Ergosterol bilayer Phospholipid Bilayer This compound This compound releases Amphotericin B This compound->ergosterol2 Binds to Ergosterol leakage Ion Leakage (K+, Na+, H+) pore->leakage death Fungal Cell Death leakage->death

References

Utilizing Amphocil® (Amphotericin B) in Cell Culture to Prevent Fungal Contamination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal contamination is a persistent threat in cell culture, capable of invalidating experimental results and leading to significant losses in time and resources. Amphocil®, a lipid-based formulation of Amphotericin B, is a potent antifungal agent widely used to prevent and eradicate fungal contamination in vitro. This document provides detailed application notes and protocols for the effective use of this compound® in cell culture, with a focus on its mechanism of action, efficacy, and potential cytotoxicity. The information herein is intended to guide researchers in maintaining aseptic cell culture environments and ensuring the integrity of their scientific work.

Amphotericin B, the active ingredient in this compound®, is a polyene macrolide antibiotic derived from Streptomyces nodosus.[1] Its primary mechanism of action involves binding to ergosterol, a key component of fungal cell membranes.[2][3] This binding disrupts the membrane's integrity by forming pores or channels, leading to the leakage of essential intracellular ions and molecules and ultimately causing fungal cell death.[2][3][4] While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its potential cytotoxicity.[2] Lipid-based formulations like this compound® have been developed to reduce this toxicity while maintaining antifungal efficacy.[5]

Data Presentation

Table 1: Recommended Concentrations of Amphotericin B for Fungal Contamination Control in Cell Culture
ApplicationRecommended Concentration (µg/mL)Notes
Routine Prevention 0.25 - 1.0Lower concentrations are used for continuous, prophylactic protection against fungal contamination.[6]
Treatment of Active Contamination 1.0 - 2.5Higher concentrations are recommended for short-term treatment to eliminate existing fungal contamination.[6] It is often advised to discard contaminated cultures if possible.
Table 2: Cytotoxicity of Amphotericin B in Various Mammalian Cell Lines
Cell LineAssayConcentration (µg/mL)EffectReference
Mouse OsteoblastsMTT Assay100 - 1000Cell death[7]
Mouse Osteoblasts & FibroblastsalamarBlue® Assay5 - 10Abnormal cell morphology and decreased proliferation[7]
Human Colonic Adenocarcinoma (HT-29)Neutral Red Uptake> 5Drastic fall in cell viability
Normal Human Colon Cells (CCD 841 CoTr)Neutral Red Uptake> 5More severe viability decrease compared to cancer cells
Murine Macrophage-like (J774.16) & Hybridoma cellsMorphology≥ 0.5Cellular alterations[8]

Experimental Protocols

Protocol 1: Routine Prevention of Fungal Contamination in Cell Culture

This protocol outlines the steps for the prophylactic use of this compound® to maintain a fungus-free cell culture environment.

Materials:

  • This compound® (Amphotericin B) stock solution (e.g., 250 µg/mL)

  • Complete cell culture medium appropriate for the cell line

  • Sterile serological pipettes and tubes

  • Cell culture flasks or plates

  • Your mammalian cell line of interest

Procedure:

  • Thaw and Prepare this compound®: Thaw the this compound® stock solution at room temperature or in a 37°C water bath. Once thawed, gently mix the solution by inverting the tube several times. Avoid vigorous vortexing.

  • Dilute this compound®: In a sterile tube, dilute the this compound® stock solution with your complete cell culture medium to achieve the desired final concentration (typically 0.25 - 1.0 µg/mL). For example, to prepare 50 mL of medium with a final concentration of 0.5 µg/mL from a 250 µg/mL stock, add 100 µL of the stock solution to 49.9 mL of medium.

  • Culture Cells: Seed and culture your cells according to your standard protocol, using the this compound®-supplemented medium.

  • Monitor Cultures: Regularly monitor your cell cultures for any signs of fungal contamination (e.g., turbidity, filamentous growth, or changes in medium pH). Also, observe the cells for any morphological changes that might indicate cytotoxicity.

  • Subculturing: When subculturing, use fresh this compound®-supplemented medium. It is recommended to maintain the prophylactic use of this compound® for the duration of the experiment.

Protocol 2: Determining the Optimal and Non-Toxic Concentration of this compound®

This protocol describes a method to determine the lowest effective concentration of this compound® that prevents fungal contamination without causing significant toxicity to your specific cell line.

Materials:

  • This compound® (Amphotericin B) stock solution (e.g., 250 µg/mL)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Your mammalian cell line of interest

  • Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)

  • A known fungal contaminant (optional, for efficacy testing)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate for 24 hours to allow for cell attachment.

  • Prepare Serial Dilutions: Prepare a series of this compound® concentrations in complete cell culture medium. A typical range to test would be from 0.1 µg/mL to 10 µg/mL. Include a no-drug control.

  • Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound®.

  • Incubation: Incubate the plate for a period relevant to your typical culture duration (e.g., 48-72 hours).

  • Cytotoxicity Assessment: After the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.

  • (Optional) Efficacy Assessment: To test the antifungal efficacy, a parallel plate can be set up and intentionally inoculated with a low concentration of a common fungal contaminant (e.g., Candida albicans or Aspergillus fumigatus). Observe for fungal growth in the presence of different this compound® concentrations.

  • Data Analysis: Determine the highest concentration of this compound® that does not significantly reduce cell viability compared to the no-drug control. This is your optimal non-toxic concentration for routine use.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standardized method to determine the minimum inhibitory concentration (MIC) of this compound® against a specific fungal isolate.

Materials:

  • This compound® (Amphotericin B) stock solution

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolate to be tested

  • Sterile saline or water

  • Spectrophotometer

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[9]

  • Prepare this compound® Dilutions: Perform serial twofold dilutions of this compound® in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).[10]

  • Inoculate Plates: Add the prepared fungal inoculum to each well containing the this compound® dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[9]

  • Determine MIC: The MIC is the lowest concentration of this compound® that causes a significant inhibition of fungal growth (e.g., complete inhibition for Amphotericin B) compared to the growth control.[11] This can be assessed visually or by reading the absorbance with a spectrophotometer.

Mandatory Visualizations

cluster_fungal Fungal Cell This compound This compound® (Amphotericin B) Ergosterol Ergosterol This compound->Ergosterol Binds to Pore Pore Formation This compound->Pore Induces ROS Oxidative Stress (ROS Production) This compound->ROS Induces Membrane Fungal Cell Membrane Leakage Ion & Molecule Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death ROS->Death

Caption: Mechanism of action of this compound® on a fungal cell.

cluster_mammalian Mammalian Cell This compound This compound® (Amphotericin B) Cholesterol Cholesterol This compound->Cholesterol Binds to Pore Pore Formation (Lower Affinity) This compound->Pore TLR2 TLR2 This compound->TLR2 Conventional AmB TLR4 TLR4 (Liposomal) This compound->TLR4 This compound® (Liposomal) Membrane Mammalian Cell Membrane Toxicity Potential Cytotoxicity Pore->Toxicity ProInflammatory Pro-inflammatory Response TLR2->ProInflammatory AntifungalState Antifungal State (Reduced Inflammation) TLR4->AntifungalState

Caption: Interaction of this compound® with a mammalian cell.

start Start: Cell Culture Contamination Prevention prep_media Prepare Complete Cell Culture Medium start->prep_media add_this compound Add this compound® to Medium (0.25 - 2.5 µg/mL) prep_media->add_this compound culture_cells Culture Cells in This compound®-supplemented Medium add_this compound->culture_cells monitor Monitor for Contamination and Cytotoxicity culture_cells->monitor subculture Subculture with Fresh This compound®-supplemented Medium monitor->subculture end End: Fungus-Free Cell Culture monitor->end Successful Prevention subculture->culture_cells Continue Culture

Caption: Experimental workflow for fungal contamination prevention.

Conclusion

This compound® is a valuable tool for preventing and controlling fungal contamination in cell culture. By understanding its mechanism of action and potential for cytotoxicity, researchers can effectively implement its use to safeguard their experiments. The protocols provided in this document offer a framework for the routine use of this compound®, as well as for optimizing its concentration for specific cell lines and applications. Adherence to aseptic techniques remains the cornerstone of contamination control, with this compound® serving as a powerful adjunctive measure to ensure the reliability and reproducibility of cell culture-based research.

References

Application Notes and Protocols: Preparation of Amphocil® Solution for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amphocil®, also known as Amphotericin B Cholesteryl Sulfate Complex (ABCD), is a lipid-based formulation of the polyene antifungal agent Amphotericin B.[1][2] It consists of a 1:1 molar ratio complex of amphotericin B and cholesteryl sulfate, which forms a colloidal dispersion of microscopic disc-shaped particles upon reconstitution.[1][3] This formulation is designed to reduce the nephrotoxicity associated with conventional amphotericin B (Fungizone®) while retaining its potent antifungal activity.[3][4] The primary mechanism of action involves binding to ergosterol, a key sterol in the fungal cell membrane, leading to the formation of transmembrane channels, ion leakage, and ultimately, fungal cell death.[4][5][6]

These notes provide detailed protocols for the preparation of this compound® solutions for various experimental applications, including in vitro susceptibility testing and cell culture studies.

Product Information and Composition

This compound® is supplied as a sterile, pyrogen-free, lyophilized powder in single-dose vials. The composition of the available vial sizes is detailed below.

Table 1: Composition of Lyophilized this compound® Vials

Component 50 mg Vial 100 mg Vial
Amphotericin B 50 mg 100 mg
Sodium Cholesteryl Sulfate 26.4 mg 52.8 mg
Tromethamine 5.64 mg 11.28 mg
Disodium Edetate Dihydrate 0.372 mg 0.744 mg
Lactose Monohydrate 950 mg 1900 mg
Hydrochloric Acid q.s. for pH adjustment q.s. for pH adjustment

Data sourced from DailyMed.[1]

Experimental Protocols

3.1 Protocol 1: Reconstitution of Lyophilized Powder to Create a Stock Solution

This protocol describes the initial reconstitution of the lyophilized this compound® powder to a standard stock concentration.

Materials:

  • This compound® vial (50 mg or 100 mg)

  • Sterile Water for Injection, USP (non-bacteriostatic)

  • Sterile syringes and needles

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Bring the this compound® vial to room temperature.

  • Using a sterile syringe, add the required volume of Sterile Water for Injection to the vial as specified in Table 2. Direct the stream of water against the side of the vial.

  • Immediately after adding the water, shake the vial gently by hand, rotating it until all solids have completely dissolved.[7] The resulting solution will be a colloidal dispersion with a concentration of 5 mg/mL of Amphotericin B.

  • Visually inspect the vial for any particulate matter. The reconstituted solution should be a yellowish, translucent dispersion. Do not use if precipitation is observed.[1]

Table 2: Reconstitution Volumes for Stock Solution

Vial Size Volume of Sterile Water for Injection Final Concentration
50 mg 10 mL 5 mg/mL
100 mg 20 mL 5 mg/mL

Data sourced from Medscape.[7]

Important Considerations:

  • Do NOT reconstitute with saline (NaCl) or dextrose solutions, as they will cause the drug to precipitate.[7]

  • Do NOT use diluents containing a bacteriostatic agent (e.g., benzyl alcohol), as this may also cause precipitation.[1][7]

3.2 Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the 5 mg/mL stock solution to a final working concentration suitable for most experimental uses.

Materials:

  • Reconstituted this compound® stock solution (5 mg/mL)

  • 5% Dextrose Injection, USP (D5W)

  • Sterile tubes or infusion bags

  • Sterile syringes

Procedure:

  • Calculate the volume of stock solution needed to achieve the desired final concentration in the required volume of 5% Dextrose. The typical final concentration for infusion is approximately 0.6 mg/mL.[7]

  • Withdraw the calculated volume of the 5 mg/mL this compound® stock solution.

  • Add the stock solution to the appropriate volume of 5% Dextrose solution.

  • Mix gently by inversion. Do not filter the final solution or use an in-line filter, as this may remove the lipid complex.[1]

  • The final solution is now ready for experimental use.

3.3 Protocol 3: General Guidelines for Use in Cell Culture

When using this compound® as an antifungal agent in mammalian cell culture, it is crucial to determine the optimal concentration that is effective against contaminants while minimizing cytotoxicity to the cell line of interest.

Recommended Concentration Range:

  • The recommended concentration of Amphotericin B for use in cell culture media ranges from 0.25 to 2.5 µg/mL.[8][9]

  • Some studies have reported using concentrations between 250 and 500 ng/mL for specific applications, such as enhancing influenza virus isolation in Vero cells.[10]

Cytotoxicity Considerations:

  • Amphotericin B can be toxic to some cell lines.[8] Concentrations of 5 to 10 µg/mL have been shown to cause abnormal morphology and decreased proliferation in osteoblasts and fibroblasts.[11]

  • It is highly recommended to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line before routine use.[8] Observe cells daily for signs of toxicity, such as rounding, detachment, or vacuole formation.[8]

Quantitative Data Summary

Table 3: Key Quantitative Parameters for this compound® Preparation and Use

Parameter Value Reference(s)
Reconstitution
Stock Concentration 5 mg/mL [7]
Reconstitution Diluent Sterile Water for Injection (non-bacteriostatic) [7]
Final Dilution
Typical Final Concentration ~0.6 mg/mL (for infusion) [7]
Final Diluent 5% Dextrose Injection (D5W) [7]
Cell Culture Use
Recommended Range 0.25 - 2.5 µg/mL [8][9]
Cytotoxic Concentration ≥ 5 µg/mL (cell line dependent) [11]
Stability (Reconstituted)
Storage Temperature 2-8°C (Refrigerated) [12]

| Stability Duration | Up to 7 days (protected from light) |[12] |

Visualized Workflows and Mechanisms

5.1 Experimental Workflow: this compound® Solution Preparation

The following diagram illustrates the sequential process for reconstituting and diluting this compound® for experimental use.

Workflow for this compound® reconstitution and dilution.

5.2 Mechanism of Action: Fungal Cell Membrane Disruption

Amphotericin B, the active component of this compound®, targets the fungal cell membrane. This diagram shows its mechanism of action.

Mechanism of action of Amphotericin B.

Safety and Handling Precautions

  • Handle this compound® using aseptic techniques in a sterile environment (e.g., a biological safety cabinet).

  • Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Parenteral drug products should be inspected visually for particulate matter and discoloration prior to administration.[1]

  • Follow institutional guidelines for the disposal of biohazardous materials and chemical waste.

References

A Guide to Using Amphocil® in Combination with Other Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Amphocil® (amphotericin B cholesteryl sulfate complex) is a polyene antifungal agent that disrupts fungal cell membrane integrity by binding to ergosterol, leading to the formation of pores and subsequent cell death.[1][2] While potent, its use can be limited by toxicity. Combination therapy, pairing this compound with other antifungal classes, presents a promising strategy to enhance efficacy, potentially reduce required dosages and associated toxicity, and combat resistance. This document provides an overview of common combinations, summarizes in vitro synergistic data, and offers a detailed protocol for assessing antifungal synergy using the checkerboard method.

The primary rationale for combining this compound with other antifungals lies in targeting different cellular pathways. For instance, azoles inhibit ergosterol synthesis, while echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[3][4] Attacking the fungus at multiple points can lead to synergistic or additive effects.

Mechanisms of Interaction

The interaction between this compound and other antifungals is largely dependent on their respective mechanisms of action.

  • With Azoles (e.g., Fluconazole, Voriconazole): Azoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[4] This leads to a depletion of ergosterol in the fungal membrane. Theoretically, this could be antagonistic, as this compound requires ergosterol as its binding target.[5][6] However, some studies report synergistic or indifferent effects, possibly because the altered membrane composition resulting from azole action makes the cell more susceptible to damage from the lower amounts of this compound that do bind.[7]

  • With Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): Echinocandins inhibit β-(1,3)-D-glucan synthase, disrupting cell wall integrity.[3] A compromised cell wall may allow this compound to access the fungal cell membrane more easily, leading to a synergistic effect.[3][8] This combination is often explored for treating infections caused by Aspergillus and Candida species.[3][9]

The interaction can be visualized through the following pathway diagram.

Simplified Mechanism of Antifungal Combinations.

Data Presentation: In Vitro Synergy Studies

The interaction between two antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each drug by dividing the Minimum Inhibitory Concentration (MIC) of the drug in combination by its MIC when used alone.[10][11] The FIC index (FICI) is the sum of the individual FICs.[12]

FICI = FIC of Drug A + FIC of Drug B

Where:

  • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interaction is typically interpreted as follows[12]:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The following tables summarize results from various in vitro studies.

Table 1: this compound (Amphotericin B) in Combination with Echinocandins

Fungal Species Combination Drug Interaction Observed FICI Range Reference
Candida albicans Anidulafungin Synergy 0.082 - 0.387 [9]
Candida glabrata Anidulafungin Synergy 0.082 - 0.387 [9]
Candida spp. Micafungin Synergy/Indifference Not specified [13]
Aspergillus spp. Caspofungin Synergy to Additive ≤ 1.0 [8][14]
Fusarium spp. Caspofungin Synergy to Additive ≤ 1.0 [8][14]
Trichosporon asahii Caspofungin Synergy (89% of isolates) Not specified [15]

| Candida auris | Anidulafungin/Caspofungin | Synergy/Fungicidal | Not specified |[16] |

Table 2: this compound (Amphotericin B) in Combination with Other Antifungals

Fungal Species Combination Drug Interaction Observed FICI Range Reference
Candida tropicalis Fluconazole Synergy 0.06 - 0.5 [7]
Aspergillus spp. Terbinafine Additive to Synergy Not specified [17]
Candida spp. Colistin Synergy (75% of strains) Not specified [18][19]

| Cryptococcus gattii | Fluconazole | Varied (Synergy to Antagonism) | Not specified |[5][6] |

Note: The specific formulation of amphotericin B (e.g., deoxycholate, lipid complex) may vary between studies. Results should be interpreted with caution.

Experimental Protocol: Checkerboard Microdilution Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, or antagonistic effects of antimicrobial combinations.[20][21]

Checkerboard_Assay_Workflow Checkerboard Assay Workflow prep_drugs 1. Prepare Drug Stocks (this compound & Partner Drug) serial_dilute 3. Serial Dilutions Prepare 4X final concentrations prep_drugs->serial_dilute prep_inoculum 2. Prepare Fungal Inoculum (e.g., 0.5 McFarland) add_inoculum 5. Inoculate Plate Add fungal suspension to each well prep_inoculum->add_inoculum plate_setup 4. Dispense into 96-Well Plate - Drug A diluted horizontally - Drug B diluted vertically serial_dilute->plate_setup plate_setup->add_inoculum incubate 6. Incubate (e.g., 35-37°C for 24-48h) add_inoculum->incubate read_results 7. Determine MICs Visually or by spectrophotometer incubate->read_results calculate_fic 8. Calculate FIC Index Determine Synergy/Antagonism read_results->calculate_fic

Workflow for the Checkerboard Synergy Assay.

Materials:

  • This compound (powder)

  • Combination antifungal drug (powder)

  • Appropriate solvent (e.g., DMSO, water)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate of interest

  • Growth medium (e.g., RPMI 1640 with L-glutamine, buffered with MOPS)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Prepare stock solutions of this compound and the second antifungal agent at a high concentration (e.g., 1280 µg/mL) in the appropriate solvent.

    • Further dilute these stocks in RPMI medium to create working stocks, typically at 4 times the highest final concentration to be tested.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate until sufficient growth is observed.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the suspension's turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Plate Setup (Checkerboard Dilution):

    • Add 100 µL of RPMI medium to all wells of a 96-well plate except for the first row and first column.

    • Drug A (this compound): Add 200 µL of the working stock to the first well of each row (e.g., A1-H1). Perform a 2-fold serial dilution by transferring 100 µL horizontally across the rows (e.g., from A1 to A2, A2 to A3, etc.). Discard the final 100 µL from the last well in each row. After this step, each well contains 100 µL.

    • Drug B (Combination Drug): Add 100 µL of the working stock of Drug B to all wells in the first row (A1-A10). Perform a 2-fold serial dilution vertically down the columns by transferring 100 µL (e.g., from A1 to B1, B1 to C1, etc.).

    • This method creates a gradient of Drug A concentrations horizontally and Drug B concentrations vertically. The final volume in each well will be 100 µL before adding the inoculum.

    • Alternative Simplified Method: Prepare separate dilution series for each drug at 4X the final concentration. Add 50 µL of the appropriate Drug A dilution and 50 µL of the appropriate Drug B dilution to each well.[22]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL. This dilutes the drug concentrations to their final 1X testing concentration.

    • Include control wells: drug-free (inoculum only), media-only (sterility control), and single-drug controls.

    • Seal the plate and incubate at 35°C for 24-48 hours, or as required by the specific fungal species.

  • Determining MICs and Calculating FICI:

    • After incubation, determine the MIC for each drug alone and for every combination. The MIC is the lowest concentration that causes a significant reduction in growth (e.g., ≥50% or ≥90%) compared to the positive control, determined either visually or by reading absorbance at a specific wavelength (e.g., 490 nm).[20]

    • Identify the MIC of this compound alone and the partner drug alone from the control rows/columns.

    • For each well showing growth inhibition, calculate the FICI using the formula provided above.

    • The reported FICI for the combination is typically the lowest FICI value calculated from all inhibitory wells.

Combining this compound with other antifungal agents, particularly echinocandins, demonstrates considerable synergistic potential against a range of clinically relevant fungi in vitro. This approach may offer a path to improved therapeutic outcomes. The checkerboard assay is a fundamental tool for researchers to quantify these interactions and identify promising combinations for further investigation in preclinical and clinical settings. However, in vitro results must be validated through in vivo studies, as the correlation is not always direct.[23]

References

Application Notes and Protocols for Amphocil in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper storage, handling, and application of Amphocil (amphotericin B cholesteryl sulfate complex for injectable suspension) in a research setting.

Product Information and Storage

This compound is a sterile, pyrogen-free, lyophilized powder that, upon reconstitution, forms a colloidal dispersion of microscopic disc-shaped particles.[1][2] It is an equimolar complex of the antifungal agent amphotericin B and cholesteryl sulfate.[1][3]

Table 1: Storage and Stability of this compound

StateStorage TemperatureDurationAdditional Notes
Unopened Vials15-30°CUntil ExpiryRetain in carton until time of use.
Reconstituted Drug2-8°CUp to 24 hoursDo not freeze.[2]
Diluted for Infusion2-8°CUp to 24 hoursProtect from light. Do not freeze.[2][4]

Mechanism of Action

Amphotericin B, the active component of this compound, exerts its antifungal effect by binding to ergosterol, a primary sterol in the fungal cell membrane. This binding disrupts the membrane's integrity by forming pores, which leads to the leakage of intracellular ions and macromolecules, ultimately resulting in fungal cell death.

cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_pore Pore Formation & Ion Leakage cluster_death ergosterol Ergosterol pore Pore Formation ergosterol->pore Induces phospholipid Phospholipid Bilayer This compound This compound This compound->ergosterol Binds to leakage K⁺, Na⁺, H⁺ Leakage pore->leakage cell_death Fungal Cell Death leakage->cell_death Leads to

Caption: Mechanism of action of Amphotericin B.

Experimental Protocols

Reconstitution and Dilution of this compound for In Vitro and In Vivo Studies

This protocol details the proper reconstitution of lyophilized this compound and its subsequent dilution for experimental use.

Materials:

  • This compound (Amphotec) vial (50 mg or 100 mg)

  • Sterile Water for Injection, USP

  • 5% Dextrose for Injection, USP

  • Sterile syringes and 20-gauge needles[1][2]

Workflow for Reconstitution and Dilution:

start Start: this compound Vial add_water Add Sterile Water for Injection (10 mL for 50 mg vial, 20 mL for 100 mg vial) start->add_water shake Gently shake and rotate until dissolved add_water->shake reconstituted Reconstituted Solution (5 mg/mL) shake->reconstituted calculate Calculate required volume for desired dose reconstituted->calculate dilute Dilute with 5% Dextrose for Injection calculate->dilute final_solution Final Solution for Administration dilute->final_solution

Caption: Reconstitution and dilution workflow for this compound.

Protocol:

  • To a 50 mg vial of this compound, rapidly add 10 mL of Sterile Water for Injection using a sterile syringe and a 20-gauge needle. For a 100 mg vial, add 20 mL of Sterile Water for Injection. This will result in a concentration of 5 mg/mL of amphotericin B.[1]

  • Gently shake the vial by hand, rotating it until all the solid material has dissolved. The resulting solution may be opalescent or clear.[1][2]

  • Calculate the volume of the reconstituted solution needed for the desired experimental dose.

  • Further dilute the calculated volume of reconstituted this compound with 5% Dextrose for Injection to the final desired concentration for your experiment.

  • The reconstituted solution should be refrigerated at 2-8°C and used within 24 hours. The final diluted solution should also be stored at 2-8°C and used within 24 hours.[2]

Important: Do not reconstitute with saline or dextrose solutions, and do not mix the reconstituted solution with saline or electrolytes.[1]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.

Workflow for Broth Microdilution Assay:

start Start: Prepare fungal inoculum adjust_inoculum Adjust inoculum to 0.5 McFarland standard start->adjust_inoculum dilute_inoculum Dilute inoculum in RPMI 1640 medium adjust_inoculum->dilute_inoculum add_to_plate Add drug dilutions and inoculum to 96-well plate dilute_inoculum->add_to_plate prepare_drug Prepare serial dilutions of this compound prepare_drug->add_to_plate incubate Incubate at 35°C for 24-72 hours add_to_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: In vitro susceptibility testing workflow.

Protocol:

  • Inoculum Preparation: From a fresh culture, prepare a fungal inoculum suspension in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.[5][6]

  • Inoculation: Further dilute the fungal suspension in RPMI 1640 medium and add it to the wells of the microtiter plate to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for filamentous fungi.[6]

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for some filamentous fungi.[5][6]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or complete inhibition, depending on the fungus and testing guidelines) compared to the growth control well.

Table 2: In Vitro Activity of Amphotericin B Against Various Fungal Species

Fungal SpeciesAmphotericin B MIC Range (µg/mL)Reference
Candida albicans0.03 - 1.0[5]
Aspergillus fumigatus0.5 - 2.0[5]
Cryptococcus neoformans0.12 - 1.0[5]
Candida auris0.25 - 2.0[7]
Malassezia pachydermatis≤1[5]
In Vivo Murine Model of Disseminated Candidiasis

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a murine model of disseminated candidiasis.

Workflow for In Vivo Efficacy Study:

start Start: Immunosuppress mice (e.g., with cyclophosphamide) infect Infect mice intravenously with Candida spp. start->infect initiate_treatment Initiate this compound treatment (e.g., 24h post-infection) infect->initiate_treatment monitor Monitor survival and clinical signs daily initiate_treatment->monitor endpoint Endpoint: Survival analysis or determine fungal burden in organs monitor->endpoint

Caption: In vivo efficacy study workflow.

Protocol:

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6). For disseminated candidiasis models, mice are often immunosuppressed with cyclophosphamide prior to infection.[8]

  • Infection: Infect the mice via the lateral tail vein with a predetermined lethal or sublethal dose of Candida species (e.g., 10^5 to 10^7 CFU/mouse).[7][9]

  • Treatment: Begin treatment with this compound 24 hours post-infection. Administer the drug intravenously or intraperitoneally once daily for a specified duration (e.g., 5-7 days).[7][9]

  • Monitoring and Endpoints: Monitor the mice daily for survival and clinical signs of illness. The primary endpoint is typically survival over a period of time (e.g., 21 days). Secondary endpoints can include determining the fungal burden in target organs (e.g., kidneys, brain, spleen) by plating homogenized tissue on appropriate agar.

Table 3: Example In Vivo Dosing of Amphotericin B Formulations in Murine Models

Amphotericin B FormulationAnimal ModelInfection ModelDose Range (mg/kg/day)Route of AdministrationReference
Amphotericin B deoxycholateNeutropenic miceCandida auris1Intraperitoneal[7]
Amphotericin B lipid complexImmunocompromised miceCandida tropicalis1 - 10Intravenous[9]
Amphotericin B colloidal dispersion-Aspergillosis, Candidiasis, Cryptococcosis1 - 7Intravenous[3]

Disclaimer: This document is intended for research purposes only. All experiments should be conducted in accordance with institutional guidelines and regulations regarding animal welfare and laboratory safety. The specific dosages and protocols may need to be optimized for your particular research model and objectives.

References

Application Notes and Protocols: Techniques for Evaluating the Efficacy of Amphocil In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Amphocil (Amphotericin B Colloidal Dispersion), a lipid-based formulation of Amphotericin B.

Introduction

Amphotericin B is a broad-spectrum polyene antifungal agent used for severe fungal infections.[1][2] However, its use is often limited by significant toxicity, particularly nephrotoxicity.[3] Lipid-based formulations like this compound, an equimolar mixture of Amphotericin B and cholesteryl sulphate, were developed to reduce this toxicity while maintaining antifungal efficacy.[4][5] Accurate in vitro evaluation is crucial to determine the susceptibility of fungal isolates and to understand the therapeutic potential of this compound.

Mechanism of Action

Amphotericin B's primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[1][2][3][6] This binding leads to the formation of pores or channels in the membrane, causing leakage of intracellular ions and macromolecules, ultimately leading to fungal cell death.[2][3][6][7] this compound is designed to deliver Amphotericin B to the fungal cell, where the active drug can then interact with the fungal membrane. The liposomal structure is thought to have a higher affinity for the fungal cell wall, facilitating the targeted delivery of Amphotericin B.[3] More recent studies suggest that Amphotericin B may also act like a "sponge," extracting ergosterol from the fungal membrane.[8][9] Additionally, Amphotericin B can induce oxidative stress within the fungal cell.[2][7]

cluster_this compound This compound Delivery cluster_FungalCell Fungal Cell This compound This compound (Amphotericin B Colloidal Dispersion) FungalCellWall Fungal Cell Wall This compound->FungalCellWall Preferential Binding FungalCellMembrane Fungal Cell Membrane (with Ergosterol) FungalCellWall->FungalCellMembrane Amphotericin B Release & Transfer Pore Pore Formation FungalCellMembrane->Pore Ergosterol Binding IonLeakage Ion Leakage Pore->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

Caption: Mechanism of action of this compound on a fungal cell.

Key In Vitro Efficacy Evaluation Techniques

A variety of in vitro assays are employed to assess the efficacy of this compound. These can be broadly categorized into susceptibility testing and cytotoxicity assays.

Antifungal Susceptibility Testing

Antifungal susceptibility testing (AST) is performed to determine the minimal concentration of an antifungal agent that inhibits the growth of a fungal isolate.

  • Broth Microdilution: This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[10] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for this assay.[10][11]

  • Disk Diffusion: This method involves placing paper disks impregnated with the antifungal agent on an agar plate inoculated with the fungus. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.[12]

  • Time-Kill Assays: These assays assess the rate at which an antifungal agent kills a fungal population over time.

Cytotoxicity Assays

Cytotoxicity assays are used to evaluate the toxic effects of a drug on mammalian cells, which is particularly important for Amphotericin B formulations due to their known toxicities.[13]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.[14][15][16][17]

  • LDH Assay: The lactate dehydrogenase (LDH) assay is another common method to measure cytotoxicity by quantifying the amount of LDH released from damaged cells.[18]

  • Hemolysis Assay: This assay measures the ability of a compound to damage red blood cells by quantifying the release of hemoglobin.[16]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination (Based on CLSI M27-A3)

This protocol is a standardized method for determining the MIC of this compound against yeast isolates.[11]

Materials:

  • This compound

  • Fungal isolate in pure culture

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • From a 24-hour-old culture on Sabouraud Dextrose Agar, pick five distinct colonies.

    • Suspend the colonies in 5 mL of sterile 0.85% saline.

    • Vortex the suspension and adjust the turbidity to match a 0.5 McFarland standard (1 x 10^6 to 5 x 10^6 cells/mL).[12]

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.

  • Drug Dilution:

    • Prepare a stock solution of this compound.

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted drug.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.[11][12]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.[10]

    • For EUCAST methodology, a spectrophotometer is used to read the plates, with the MIC defined as a ≥50% decrease in growth for most antifungals, but complete inhibition is required for Amphotericin B by CLSI.[10]

cluster_Workflow Broth Microdilution Workflow Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Plate Inoculum->Inoculate Dilution Serial Dilution of this compound in 96-well plate Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: MTT Assay for Cytotoxicity

This protocol assesses the cytotoxicity of this compound against a mammalian cell line (e.g., human kidney cells).[18]

Materials:

  • This compound

  • Mammalian cell line (e.g., 293T human kidney cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in the CO2 incubator.

  • Drug Exposure:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same solvent concentration used for the drug) and a positive control for cytotoxicity.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Reading:

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance of the wells at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • The EC50 (half-maximal effective concentration) can be determined from the dose-response curve.

Data Presentation

Quantitative data from in vitro efficacy studies of this compound should be summarized in clear and concise tables for easy comparison.

Table 1: Example of MIC Data for this compound against Various Fungal Isolates

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida albicans3360.03 - 1.00.311.0[11]
Candida parapsilosis-0.03 - 1.00.351.0[11]
Candida krusei-0.03 - 1.01.131.0[11]
Aspergillus fumigatus-0.03 - 1.0--[6]
Cryptococcus neoformans-0.03 - 1.0--[6]

Table 2: Example of Cytotoxicity Data for this compound

Cell LineAssayExposure Time (h)EC50 (µg/mL)Reference
Human Kidney (293T)MTS/LDH48Not cytotoxic[18]
Human Monocytic (THP1)MTS/LDH48Not cytotoxic[18]
Mouse FibroblastsMTT1, 3, 5>1000[14]
Mouse OsteoblastsMTT1, 3, 5>1000[14]

Conclusion

The in vitro evaluation of this compound is a critical step in understanding its antifungal activity and toxicological profile. The protocols outlined in these application notes provide a framework for researchers to conduct robust and reproducible studies. By employing standardized methods and presenting data clearly, the scientific community can better assess the efficacy and safety of this important antifungal agent.

References

Application of Amphocil in Studies of Drug-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Amphocil, a liposomal formulation of amphotericin B, serves as a critical therapeutic agent in combating invasive fungal infections, particularly those caused by drug-resistant strains.[1][2][3] Its broad-spectrum fungicidal activity and a favorable safety profile compared to conventional amphotericin B deoxycholate make it a valuable tool for both clinical treatment and research.[4][5] The rise of multidrug-resistant fungi, such as certain species of Candida and Aspergillus, necessitates robust in vitro and in vivo evaluations of existing antifungals like this compound to guide therapeutic strategies and drug development efforts.[6][7]

Mechanism of Action

This compound's primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[2][8] This interaction leads to the formation of transmembrane channels, disrupting membrane integrity and causing leakage of intracellular contents, which ultimately results in fungal cell death.[2][8][9] A more recent "sterol sponge" model suggests that this compound aggregates can extract ergosterol from the fungal membrane, further contributing to its fungicidal effect.[3][10][11] This unique mechanism, targeting a fundamental component of the fungal cell, is a key reason for the slow development of resistance to amphotericin B.[2][3]

Applications in Research on Drug-Resistant Strains

This compound is extensively used in research to:

  • Determine in vitro susceptibility: Establishing the Minimum Inhibitory Concentration (MIC) of this compound against various drug-resistant fungal isolates is fundamental to understanding its potential efficacy.[12][13][14]

  • Evaluate in vivo efficacy: Animal models, often in immunocompromised subjects, are employed to assess the therapeutic potential of this compound in treating infections caused by resistant strains.[6][15]

  • Investigate mechanisms of resistance: While rare, resistance to amphotericin B can emerge.[2] this compound is used in studies to understand the molecular basis of this resistance.

  • Combination therapy studies: Researchers explore the synergistic or additive effects of this compound when used in combination with other antifungal agents against resistant pathogens.[16]

Quantitative Data Summary

The following tables summarize the in vitro susceptibility and in vivo efficacy of liposomal amphotericin B (L-AmB), such as this compound, against various drug-resistant fungal strains.

Table 1: In Vitro Susceptibility of Candida Species to Liposomal Amphotericin B

Fungal SpeciesResistance ProfileL-AmB MIC Range (µg/mL)L-AmB MIC₅₀ (µg/mL)L-AmB MIC₉₀ (µg/mL)Reference
Candida spp. (598 isolates)Not specified0.03 - 160.251[12]
Candida auris (4 isolates)Elevated AMB MICs0.5 - 2--[14][17]
Candida albicansWild-type≤2--[14]
Candida glabrataVariable---[4]
Candida kruseiVariable---[12]
Candida lusitaniaeVariable---[12]

Table 2: In Vivo Efficacy of Liposomal Amphotericin B against Drug-Resistant Fungi

Fungal SpeciesResistance ProfileAnimal ModelL-AmB DosageOutcomeReference
Aspergillus fumigatusAzole-resistant (TR₃₄/L98H)Neutropenic murine model1.40 - 2.56 mg/kg (ED₅₀)Dose-dependent improvement in survival[15]
Candida auris (10 isolates)Multidrug-resistantNeutropenic murine bloodstream infection1 mg/kg dailyIncreased survival for some clades[6]
Aspergillus fumigatusAmphotericin B-susceptible & resistantTemporarily neutropenic murine model2 and 5 mg/kg70-100% survival (susceptible), 10-30% survival (resistant)[18]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound using Broth Microdilution (Based on CLSI M27-A3)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.[12][19][20]

1. Preparation of Antifungal Stock Solution: a. Aseptically prepare a stock solution of this compound (liposomal amphotericin B) at a concentration of 1600 µg/mL in sterile distilled water. b. Further dilute the stock solution to create a working solution for serial dilutions.

2. Preparation of Inoculum: a. Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Prepare a suspension of fungal cells in sterile saline (0.85%). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Further dilute the suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution plate.

3. Broth Microdilution Procedure: a. Use sterile 96-well U-bottom microtiter plates. b. Perform serial two-fold dilutions of the this compound working solution in RPMI 1640 medium to achieve a final concentration range of 0.03 to 16 µg/mL.[12] c. Add 100 µL of the standardized fungal inoculum to each well. d. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

4. Incubation: a. Incubate the plates at 35°C for 48 hours.[12]

5. Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of visible growth compared to the drug-free growth control.[12]

Protocol 2: In Vivo Efficacy of this compound in a Murine Model of Invasive Aspergillosis

This protocol provides a general framework for evaluating the in vivo efficacy of this compound against drug-resistant Aspergillus species.

1. Fungal Strain and Inoculum Preparation: a. Culture the desired azole-resistant Aspergillus fumigatus strain on potato dextrose agar for 5-7 days at 37°C. b. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. c. Filter the conidial suspension through sterile gauze to remove hyphal fragments. d. Wash the conidia with sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 10⁷ conidia/mL).

2. Immunosuppression and Infection of Mice: a. Use female BALB/c mice (6-8 weeks old). b. Induce immunosuppression using cyclophosphamide (e.g., 150 mg/kg intraperitoneally on days -2 and +3 relative to infection) and cortisone acetate (e.g., 250 mg/kg subcutaneously on day -1).[15] c. Infect mice via the intravenous route with the prepared conidial suspension (e.g., 0.1 mL).

3. This compound Treatment: a. Prepare this compound for intravenous administration according to the manufacturer's instructions. b. Initiate treatment 24 hours post-infection. c. Administer various doses of this compound (e.g., 1, 5, 10, 16 mg/kg) intravenously once daily for a specified duration (e.g., 7 days).[15] d. Include a control group receiving a vehicle (e.g., 5% dextrose in water).

4. Efficacy Assessment: a. Survival: Monitor the mice daily for a predetermined period (e.g., 14 days) and record mortality. b. Fungal Burden: At the end of the treatment period, euthanize a subset of mice from each group. Aseptically remove target organs (e.g., kidneys, lungs, brain), homogenize the tissues, and perform quantitative cultures on agar plates to determine the fungal burden (CFU/gram of tissue).

5. Statistical Analysis: a. Analyze survival data using the log-rank test. b. Compare fungal burden data between groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Visualizations

G cluster_0 This compound (Liposomal Amphotericin B) cluster_1 Fungal Cell This compound This compound Fungal_Membrane Fungal Cell Membrane (Ergosterol-rich) This compound->Fungal_Membrane Targets Ergosterol Ergosterol This compound->Ergosterol Binds to Fungal_Membrane->Ergosterol Contains Pore Transmembrane Pore Ergosterol->Pore Forms Leakage Ion Leakage (K+, Mg++) Pore->Leakage Causes Cell_Death Fungal Cell Death Leakage->Cell_Death Leads to

Caption: Mechanism of action of this compound against fungal cells.

G start Start: Isolate Fungal Strain prep_inoculum Prepare & Standardize Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of this compound in 96-well plate serial_dilution->inoculate incubate Incubate at 35°C for 48 hours inoculate->incubate read_mic Visually Read MIC (100% Growth Inhibition) incubate->read_mic end End: Determine MIC Value read_mic->end

Caption: Workflow for in vitro susceptibility testing of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Amphocil (Amphotericin B Cholesteryl Sulfate Complex)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amphocil in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is this compound and how is it formulated?

This compound is a sterile, pyrogen-free lyophilized powder for intravenous administration. It is a 1:1 molar ratio complex of the antifungal agent amphotericin B and cholesteryl sulfate.[1] Upon reconstitution, it forms a colloidal dispersion of microscopic, disc-shaped particles.[1]

2. What is the primary cause of this compound instability in aqueous solutions?

This compound's instability in aqueous solutions is primarily due to its molecular structure, which is susceptible to degradation through oxidation and hydrolysis.[2][3] Factors such as pH, temperature, and light exposure can significantly accelerate this degradation.[2][4] Aggregation of the drug can also impact its stability.[3]

3. What are the optimal storage conditions for this compound?

  • Lyophilized Powder: Store at room temperature.

  • Reconstituted Solution: The reconstituted product is stable for 24 hours when stored at 2-8°C (36-46°F). Do not freeze.

  • Diluted Solution: The diluted solution for infusion should be used promptly. Studies have shown it to be stable for up to 24 hours in 5% dextrose injection at room temperature (15-25°C) when protected from light.[5][6]

4. Why is this compound incompatible with saline and electrolyte solutions?

This compound should not be reconstituted or diluted with saline or electrolyte solutions as this may cause the drug to precipitate out of solution.[1][7][8] The colloidal dispersion of this compound is sensitive to the ionic strength of the solution.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Upon Reconstitution

Possible Cause: Use of an incorrect reconstituting agent.

Troubleshooting Steps:

  • Verify Reconstitution Fluid: Ensure that only Sterile Water for Injection, USP was used for reconstitution.[1][9] Do not use saline, dextrose solutions, or any liquid containing a bacteriostatic agent (e.g., benzyl alcohol) for the initial reconstitution, as this can cause precipitation.[7]

  • Review Reconstitution Technique: The Sterile Water for Injection should be added rapidly to the vial, followed by gentle shaking until all solids have dissolved.[1][9] The resulting solution may be opalescent or clear.[1]

Issue 2: Formation of Precipitate During Dilution for Infusion

Possible Cause: Use of an incorrect diluent.

Troubleshooting Steps:

  • Confirm Diluent: The reconstituted this compound solution must be further diluted in 5% Dextrose for Injection, USP .[1][9] The pH of the dextrose solution should be above 4.2.[9]

  • Check for Incompatible Additives: Do not mix the diluted this compound solution with other drugs or electrolytes.[8] If an existing IV line is being used, it must be flushed with 5% Dextrose for Injection before and after this compound infusion.[8]

Issue 3: Loss of Antifungal Activity in Experiments

Possible Cause: Degradation of this compound due to improper handling or storage.

Troubleshooting Steps:

  • Light Protection: Amphotericin B is light-sensitive.[2][4] Protect the reconstituted and diluted solutions from light at all times.

  • Temperature Control: Elevated temperatures can accelerate the degradation of this compound.[2] Adhere to the recommended storage temperatures.

  • pH of the Medium: Amphotericin B is most stable in a neutral pH range (approximately 5-7).[10] Extreme pH conditions can lead to hydrolysis.[3] If working with buffered solutions, ensure the pH is within this range.

  • Monitor for Oxidation: this compound is susceptible to autoxidation.[2] Consider the use of antioxidants in your experimental setup if compatible.[2][11]

Experimental Protocols

Reconstitution and Dilution Protocol for Experimental Use
StepActionDetails
1Reconstitution Rapidly add the specified volume of Sterile Water for Injection, USP to the this compound vial to achieve a concentration of 5 mg/mL.[1][9]
2Mixing Gently shake the vial by hand, rotating it until all the powder has completely dissolved. The resulting solution may be clear or opalescent.[1]
3Dilution Withdraw the required volume of the reconstituted solution and further dilute it with 5% Dextrose for Injection, USP to the desired final concentration (typically between 0.16-0.83 mg/mL for infusion).[9]
4Administration For in-vitro experiments, use the diluted solution promptly. If using an infusion line, it must be flushed with 5% Dextrose for Injection before and after use.[8]
High-Performance Liquid Chromatography (HPLC) for Stability Assessment
ParameterSpecification
Column C18 (200 x 4.6 mm, 5 µm)[12]
Mobile Phase 65:35 mixture of an organic phase (methanol/acetonitrile in a 41:18 ratio) and an aqueous phase (2.5 mmol/L disodium edetate, pH 5.0)[12]
Flow Rate 1.0 mL/min[12]
Injection Volume 20 µL[12]
Column Temperature 30 ± 2 °C[12]
Detection Wavelength 383 nm (using a Diode Array Detector - DAD)[12]
UV-Vis Spectrophotometry for Quantification
ParameterSpecification
Solvent Dimethyl sulfoxide (DMSO) for stock solution, followed by dilution in ethanol.[13]
Blank Ethanol[13]
Wavelength Scan 200 to 800 nm to determine maximum absorption.[13]
Analysis Wavelength Approximately 408 nm.[13]
Validation The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[13]

Visual Guides

Reconstitution_Workflow start Start: Lyophilized this compound Powder reconstitute Add Sterile Water for Injection start->reconstitute mix Gently Shake to Dissolve reconstitute->mix reconstituted_sol Reconstituted Solution (5 mg/mL) mix->reconstituted_sol dilute Dilute with 5% Dextrose for Injection reconstituted_sol->dilute final_sol Final Diluted Solution dilute->final_sol end Ready for Experimental Use final_sol->end

Caption: Workflow for the correct reconstitution and dilution of this compound.

Troubleshooting_Precipitation start Precipitation Observed check_reconstitution During Reconstitution? start->check_reconstitution check_dilution During Dilution? start->check_dilution check_fluid Was Sterile Water for Injection used? check_reconstitution->check_fluid check_diluent Was 5% Dextrose used? check_dilution->check_diluent reconstitution_yes Yes error1 Error: Incorrect reconstitution fluid. Use only Sterile Water for Injection. check_fluid->error1 No check_mixing Was the vial shaken gently until dissolved? check_fluid->check_mixing Yes fluid_no No fluid_yes Yes error2 Error: Improper mixing. Ensure complete dissolution. check_mixing->error2 No mixing_no No dilution_yes Yes error3 Error: Incorrect diluent. Use only 5% Dextrose for Injection. check_diluent->error3 No check_additives Were other drugs or electrolytes added? check_diluent->check_additives Yes diluent_no No diluent_yes Yes error4 Error: Incompatible additives. Do not mix with other substances. check_additives->error4 Yes additives_yes Yes

Caption: Troubleshooting logic for precipitation issues with this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for addressing infusion-related side effects of Amphocil (Amphotericin B Cholesteryl Sulfate Complex) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the common infusion-related side effects observed with this compound in animal studies?

A1: Infusion-related reactions to this compound are well-documented and are similar to those seen with other amphotericin B formulations. These reactions are generally acute, occurring during or shortly after infusion. Common clinical signs observed in animal models include fever, chills or rigors, changes in blood pressure (hypotension or hypertension), increased heart rate (tachycardia), and respiratory distress.[1][2] In more severe cases, anaphylactoid reactions can occur.[3]

Q2: What are the primary mechanisms underlying these infusion-related reactions?

A2: The infusion-related side effects of this compound are primarily driven by two interconnected immunological pathways:

  • Cytokine Release Syndrome (CRS): this compound can be recognized by innate immune cells, particularly macrophages and monocytes, through Toll-like receptors (TLRs), specifically TLR2 and TLR4, in conjunction with the co-receptor CD14.[4] This interaction triggers an intracellular signaling cascade, largely dependent on the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB.[4] This, in turn, results in the rapid production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[5] These cytokines are major mediators of the systemic inflammatory response that manifests as fever, chills, and other flu-like symptoms.

  • Complement Activation-Related Pseudoallergy (CARPA): The lipid components of this compound can activate the complement system, a part of the innate immune system. This is a non-IgE-mediated hypersensitivity reaction. Activation of the complement cascade leads to the generation of anaphylatoxins, such as C3a and C5a, which can cause mast cell degranulation, histamine release, and smooth muscle contraction, contributing to cardiovascular and respiratory side effects.

Q3: How do lipid-based formulations like this compound compare to conventional Amphotericin B deoxycholate (D-AmB) in terms of infusion-related toxicity?

A3: Lipid-based formulations were developed to reduce the severe toxicities, particularly nephrotoxicity, associated with conventional Amphotericin B deoxycholate (D-AmB).[6] While generally safer, lipid formulations, including this compound, still elicit infusion-related reactions. Some studies suggest that the incidence of infusion-related reactions with this compound may be comparable to or, in some cases, even higher than D-AmB, which has led to the discontinuation of at least one clinical trial.[6][7][8] However, the severity of these reactions can sometimes be mitigated.

Q4: Can premedication be used to reduce infusion-related side effects in animal models?

A4: Yes, premedication is a common strategy to mitigate infusion-related reactions. The most frequently studied premedications include:

  • Corticosteroids (e.g., hydrocortisone, dexamethasone): These agents have broad anti-inflammatory effects and can suppress cytokine production.

  • Antihistamines (e.g., diphenhydramine): These are used to block the effects of histamine released from mast cells, which can be particularly relevant in complement-mediated reactions.

  • Non-steroidal anti-inflammatory drugs (NSAIDs) or antipyretics (e.g., ibuprofen, acetaminophen): These can help to reduce fever and other inflammatory symptoms.

The efficacy of premedication can be variable, and the optimal regimen may depend on the specific animal model and experimental conditions.[1]

Q5: Does the infusion rate of this compound affect the incidence or severity of side effects?

A5: The rate of infusion is a critical parameter. Generally, a slower infusion rate is associated with a lower incidence and severity of infusion-related reactions. Rapid infusion can lead to higher peak plasma concentrations of the drug, which may more potently trigger the inflammatory pathways. It is advisable to establish a well-tolerated infusion rate in pilot studies.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Animal Mortality During or Shortly After Infusion - Anaphylactoid reaction (severe CARPA or cytokine storm)- Too rapid infusion rate leading to acute cardiovascular collapse- Incorrect drug concentration or formulation- Administer a test dose at a lower concentration and slower rate.- Implement premedication with corticosteroids and/or antihistamines.- Reduce the infusion rate significantly.- Double-check all calculations for dosing and dilution. Ensure the formulation is properly reconstituted as per guidelines.[9]- Report the event to the Institutional Animal Care and Use Committee (IACUC) as it may be an unexpected adverse event.[10]
High Variability in Physiological Responses (e.g., temperature, blood pressure) Between Animals - Inherent biological variability in inflammatory responses- Differences in animal stress levels or health status- Inconsistent infusion technique or rate- Increase the number of animals per group to improve statistical power.- Ensure all animals are acclimatized to the experimental conditions and are of a consistent health status.- Use a calibrated infusion pump for precise and consistent delivery of the drug.- Consider using inbred strains of animals (e.g., BALB/c or C57BL/6 mice) which may have more uniform immune responses, though it's important to be aware of strain-specific differences in cytokine profiles.[11][12][13]
Difficulty in Preparing a Stable this compound Solution for Infusion - this compound is a colloidal dispersion and can be sensitive to the diluent and handling.- Use of saline or other electrolyte-containing solutions can cause precipitation.- Reconstitute this compound strictly according to the manufacturer's instructions.- Use only 5% Dextrose in Water (D5W) for reconstitution and further dilution. Do not use saline.[9]- Do not use a bacteriostatic agent for reconstitution, as it may affect the stability of the colloid.- Visually inspect the solution for any particulate matter before administration.
Lower Than Expected Cytokine Levels in Plasma/Serum Samples - Sample collection at a suboptimal time point (cytokine release can be transient).- Degradation of cytokines during sample handling and storage.- Issues with the assay (e.g., ELISA, multiplex bead array).- Conduct a time-course study to determine the peak of cytokine release (typically within 1-4 hours post-infusion).- Collect blood in appropriate anticoagulant tubes and process to plasma/serum promptly. Store samples at -80°C until analysis.- Include appropriate positive and negative controls in your cytokine assay and validate the assay's sensitivity and specificity.

Data Summary Tables

Table 1: Comparison of Acute Toxicity of Amphotericin B Formulations in Rodents

FormulationAnimal ModelLD50 (mg/kg)Key ObservationsReference(s)
This compound (ABCD) MiceNot explicitly stated, but preclinical toxicology revealed a 5 to 19-fold greater safety factor compared to D-AmB.Better therapeutic ratio in models of fungal infections.[14]
Amphotericin B Deoxycholate (D-AmB) Rats~1.5 - 1.75Deaths occurred within one hour of injection at higher doses.[15]
Liposomal Amphotericin B (L-AmB) Rats> 80Significantly less toxic than D-AmB.[16]

Table 2: Incidence of Common Infusion-Related Side Effects of this compound in a Clinical Study

Note: This data is from a human clinical trial but provides a reference for the types and frequencies of side effects that may be monitored in animal models.

Side EffectIncidence in Patients Receiving this compound (n=16)
Chills 94%
Fever (≥1°C rise) 62.5%
Tachycardia 44%
Nausea with Vomiting 31%
Hypotension 25%
Dyspnea (Shortness of Breath) 19%
Headache 19%
Data adapted from a study where the trial was prematurely stopped due to a high rate of infusion-related toxicity.[8]

Experimental Protocols

Protocol 1: Evaluation of Acute Infusion-Related Reactions in a Rodent Model

Objective: To assess the acute physiological changes in rodents following intravenous infusion of this compound.

Materials:

  • This compound (Amphotericin B Cholesteryl Sulfate Complex)

  • 5% Dextrose in Water (D5W), sterile

  • Rodents (e.g., Sprague-Dawley rats or BALB/c mice)

  • Infusion pump

  • Catheters for intravenous administration (e.g., tail vein)

  • Monitoring equipment (e.g., rectal probe for temperature, blood pressure monitoring system)

  • Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)

Methodology:

  • Animal Preparation:

    • Acclimatize animals for at least one week before the experiment.

    • On the day of the study, weigh each animal to calculate the precise dose.

    • Anesthetize the animal if necessary for catheter placement, following an IACUC-approved protocol. Place a catheter in the lateral tail vein.

    • Allow the animal to recover from anesthesia before starting the infusion, if applicable.

  • This compound Preparation:

    • Reconstitute and dilute this compound with D5W to the desired final concentration immediately before use. Ensure the solution is at room temperature. Do not use saline.

  • Infusion and Monitoring:

    • Collect baseline physiological measurements (body temperature, blood pressure, heart rate).

    • Initiate the intravenous infusion of this compound using the infusion pump at a pre-determined rate (e.g., over 30-60 minutes).

    • Continuously monitor the animal for clinical signs of distress (e.g., changes in respiration, piloerection, lethargy).

    • Record physiological parameters at regular intervals (e.g., every 15 minutes) during the infusion and for at least 2 hours post-infusion.

  • Sample Collection:

    • Collect blood samples at baseline and at specified time points post-infusion (e.g., 1, 2, and 4 hours) for cytokine analysis.

Protocol 2: Measurement of Pro-inflammatory Cytokines in Plasma

Objective: To quantify the levels of TNF-α, IL-1β, and IL-6 in rodent plasma following this compound infusion.

Methodology:

  • Plasma Preparation:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 1,500 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Use commercially available ELISA kits specific for the animal species (e.g., mouse TNF-α ELISA kit).

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and plasma samples to the wells.

      • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate to produce a colorimetric reaction.

      • Measuring the absorbance using a plate reader.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

  • Data Analysis:

    • Compare the cytokine levels at different time points to the baseline levels for each animal.

    • Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of any changes.

Visualizations

Signaling Pathways

cytokine_release_pathway cluster_cell Macrophage / Monocyte This compound This compound TLR2_4 TLR2/TLR4 + CD14 This compound->TLR2_4 Binds to MyD88 MyD88 TLR2_4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Induces Transcription Systemic_Effects Systemic Effects (Fever, Chills, Hypotension) Cytokines->Systemic_Effects Released into Circulation

Caption: MyD88-dependent signaling pathway for cytokine release induced by this compound.

complement_activation_pathway This compound This compound (Lipid Surface) C3_convertase C3 Convertase This compound->C3_convertase Activates Complement Cascade C3 C3 C3a C3a (Anaphylatoxin) C3->C3a C3_convertase->C3 Cleaves C5_convertase C5 Convertase C3_convertase->C5_convertase Forms Mast_Cell Mast Cell C3a->Mast_Cell Binds to C5 C5 C5a C5a (Anaphylatoxin) C5->C5a C5_convertase->C5 Cleaves C5a->Mast_Cell Binds to Histamine Histamine Release Mast_Cell->Histamine Causes Degranulation Clinical_Signs Clinical Signs (Vasodilation, Bronchoconstriction) Histamine->Clinical_Signs

Caption: Complement activation pathway leading to infusion-related reactions.

Experimental Workflow

experimental_workflow cluster_pre Pre-Infusion cluster_infusion Infusion cluster_post Post-Infusion animal_prep Animal Acclimatization & Preparation baseline Baseline Physiological Measurements (Temp, BP) animal_prep->baseline blood_baseline Baseline Blood Sample baseline->blood_baseline premed Premedication Administration (Optional) blood_baseline->premed infusion This compound Infusion (Controlled Rate) premed->infusion monitoring Continuous Monitoring (Clinical Signs, Vitals) infusion->monitoring post_monitoring Post-Infusion Monitoring (2-4 hours) monitoring->post_monitoring blood_post Post-Infusion Blood Samples (1, 2, 4 hours) post_monitoring->blood_post analysis Cytokine Analysis (ELISA) & Data Interpretation blood_post->analysis

Caption: Workflow for assessing this compound infusion reactions in animal models.

References

Technical Support Center: Optimizing the Therapeutic Index of Amphocil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Amphocil (Amphotericin B colloidal dispersion). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the therapeutic index of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during your research.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: High Levels of Nephrotoxicity Observed in Animal Models

  • Potential Cause: Amphotericin B, the active component of this compound, has inherent nephrotoxic properties. This toxicity is primarily due to its interaction with cholesterol in renal tubular cell membranes, leading to pore formation, increased permeability, and subsequent cellular damage.[1][2][3] Another contributing factor is renal vasoconstriction, which reduces renal blood flow and glomerular filtration rate.[1][3]

  • Troubleshooting Steps:

    • Implement a Sodium-Loading Protocol: Pre- and post-hydration with normal saline has been shown to significantly mitigate nephrotoxicity.[4][5][6][7] The saline infusion helps maintain renal perfusion and may reduce the vasoconstrictive effects of the drug.

    • Adjust the Infusion Rate: A slower infusion rate can decrease the peak plasma concentration of the drug, potentially reducing its toxic impact on the kidneys.[8][9]

    • Evaluate Co-administered Drugs: Avoid the concurrent use of other nephrotoxic agents whenever possible, as they can exacerbate the renal toxicity of this compound.[10]

    • Consider Alternative Formulations: If nephrotoxicity remains a significant issue, consider comparing the effects of this compound with other lipid-based formulations of Amphotericin B, such as liposomal Amphotericin B (L-AmB), which have shown a reduced nephrotoxicity profile in some studies.[11][12][13]

Issue 2: Frequent and Severe Infusion-Related Reactions (IRRs) in Subjects

  • Potential Cause: Infusion-related reactions, including fever, chills, rigors, and nausea, are common with Amphotericin B formulations.[9][10][14] These reactions are thought to be mediated by the release of pro-inflammatory cytokines.[10] this compound (ABCD) has been associated with a higher incidence of IRRs compared to some other lipid formulations.[11]

  • Troubleshooting Steps:

    • Administer Premedication: A standard premedication protocol can significantly reduce the incidence and severity of IRRs. This typically includes the administration of an antipyretic (e.g., acetaminophen), an antihistamine (e.g., diphenhydramine), and in some cases, a corticosteroid (e.g., hydrocortisone) 30-60 minutes prior to the infusion.[4][8][10]

    • Slow the Infusion Rate: Extending the infusion duration can help to minimize the peak plasma concentration and reduce the intensity of infusion-related side effects.[8][9]

    • Manage Symptoms Promptly: If a reaction occurs, the infusion should be stopped temporarily, and symptomatic treatment should be administered. For rigors, meperidine may be effective.[10] Once symptoms resolve, the infusion can often be restarted at a slower rate.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which lipid formulations like this compound improve the therapeutic index of Amphotericin B?

A1: Lipid formulations, including the colloidal dispersion of this compound, are designed to alter the pharmacokinetic and biodistribution profile of Amphotericin B.[11][12][13] By associating the drug with lipids, these formulations reduce the amount of free Amphotericin B in circulation that can interact with mammalian cell membranes, particularly in the kidneys.[1][15] This preferential distribution to the reticuloendothelial system and sites of infection, away from the kidneys, leads to a reduction in nephrotoxicity while maintaining or enhancing antifungal efficacy.[11][14]

Q2: Can I administer this compound with other antifungal agents? What are the potential benefits?

A2: Yes, combination therapy is a promising strategy to enhance the therapeutic index. Combining this compound with other antifungal agents, such as flucytosine or azoles, can have several advantages.[1][16][17] It may allow for a reduction in the dosage of this compound, thereby decreasing its toxicity, while achieving a synergistic or additive antifungal effect.[16][18] For instance, the combination of Amphotericin B and flucytosine is the standard of care for cryptococcal meningitis.[1][17]

Q3: What are the key differences in the toxicity profiles of the various lipid-based Amphotericin B formulations?

A3: While all lipid formulations aim to reduce the toxicity of conventional Amphotericin B deoxycholate, there are differences among them. Liposomal Amphotericin B (L-AmB) generally exhibits the lowest incidence of both nephrotoxicity and infusion-related reactions.[11][12] Amphotericin B lipid complex (ABLC) has a reduced nephrotoxicity profile compared to the conventional formulation but may still cause infusion-related reactions.[11] this compound (ABCD) is also less nephrotoxic than the conventional form but has been associated with a higher rate of infusion-related reactions compared to L-AmB.[11]

Q4: How should I properly reconstitute and administer this compound for my experiments?

A4: this compound is a sterile, lyophilized powder that must be reconstituted before intravenous administration.[19] It should be reconstituted with Sterile Water for Injection and then further diluted in 5% Dextrose in Water (D5W) to the desired final concentration. Saline solutions should not be used for reconstitution or dilution as they can cause the drug to precipitate. The infusion should be administered slowly, typically over 2 to 6 hours.[8][10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to facilitate comparison of different strategies and formulations.

Table 1: Comparative Efficacy and Nephrotoxicity of Amphotericin B Formulations

FormulationTypical Daily Dose (mg/kg)Response Rate (Aspergillosis)Incidence of Nephrotoxicity (Doubling of Serum Creatinine)Reference(s)
Conventional Amphotericin B0.5 - 1.5~40-50%High[10][20]
This compound (ABCD)3 - 4~49%Lower than Conventional[11][20]
Liposomal Amphotericin B (L-AmB)3 - 6~66%Significantly Lower than Conventional[11][20]
Amphotericin B Lipid Complex (ABLC)5~42%Lower than Conventional[11][20]

Table 2: Impact of Interventions on Amphotericin B-Associated Toxicities

InterventionToxicity AddressedQuantitative OutcomeReference(s)
Sodium Loading (Normal Saline)NephrotoxicitySignificant reduction in the increase of serum creatinine levels.[4][5][21][22][23]
Slower Infusion Rate (2-6 hours)Infusion-Related Reactions & NephrotoxicityReduced incidence and severity of fever, chills, and rigors.[8][9][10]
Premedication (Acetaminophen, Diphenhydramine, +/- Corticosteroids)Infusion-Related ReactionsSignificant decrease in the frequency and intensity of infusion-related adverse events.[4][8][10]

Experimental Protocols

Protocol 1: Sodium Loading for Prevention of Nephrotoxicity

  • Objective: To mitigate Amphotericin B-induced nephrotoxicity through saline hydration.

  • Materials:

    • This compound (Amphotericin B colloidal dispersion)

    • 0.9% Sodium Chloride (Normal Saline) for injection

    • Infusion equipment

  • Procedure:

    • Administer 500 mL to 1000 mL of 0.9% Normal Saline intravenously over 30 to 60 minutes immediately before the this compound infusion.[5][6]

    • Prepare and administer the this compound infusion according to the reconstitution and administration protocol (see FAQ Q4).

    • Following the completion of the this compound infusion, administer an additional 500 mL to 1000 mL of 0.9% Normal Saline intravenously over 30 to 60 minutes.[6]

    • Monitor renal function parameters (e.g., serum creatinine, BUN) at baseline and regular intervals throughout the experiment.

Protocol 2: Premedication to Reduce Infusion-Related Reactions

  • Objective: To prevent or reduce the severity of infusion-related reactions associated with this compound administration.

  • Materials:

    • This compound (Amphotericin B colloidal dispersion)

    • Acetaminophen (or other antipyretic)

    • Diphenhydramine (or other antihistamine)

    • Hydrocortisone (or other corticosteroid, optional)

    • Infusion equipment

  • Procedure:

    • Approximately 30 to 60 minutes prior to the start of the this compound infusion, administer the following premedications:[4][8][10]

      • Acetaminophen: 650 mg orally

      • Diphenhydramine: 25-50 mg orally or intravenously

      • (Optional) Hydrocortisone: 25-50 mg intravenously

    • Prepare and administer the this compound infusion according to the recommended protocol, starting with a slow initial rate.

    • Monitor the subject closely for signs of infusion-related reactions (fever, chills, rigors, nausea, headache) during and immediately following the infusion.[9][14]

Protocol 3: In Vivo Evaluation of a Combination Therapy Regimen

  • Objective: To assess the synergistic or additive effects and potential for dose reduction of this compound when used in combination with another antifungal agent (e.g., Flucytosine).

  • Materials:

    • This compound (Amphotericin B colloidal dispersion)

    • Flucytosine (or other selected antifungal agent)

    • Infection model (e.g., murine model of systemic candidiasis)

    • Equipment for drug administration and sample collection

  • Procedure:

    • Establish the infection in the animal model.

    • Divide the animals into the following treatment groups:

      • Group 1: Vehicle control

      • Group 2: this compound monotherapy (at a standard therapeutic dose)

      • Group 3: this compound monotherapy (at a reduced dose)

      • Group 4: Flucytosine monotherapy

      • Group 5: Combination therapy with standard-dose this compound and Flucytosine

      • Group 6: Combination therapy with reduced-dose this compound and Flucytosine

    • Administer the treatments for the specified duration.

    • Monitor the animals for clinical signs of infection and survival.

    • At the end of the study, collect relevant tissues (e.g., kidneys, spleen, liver) for fungal burden determination (e.g., CFU counts).

    • Analyze the data to determine if the combination therapy results in improved efficacy (lower fungal burden, increased survival) and/or allows for a reduction in the this compound dose without compromising the antifungal effect.

Visualizations

Amphotericin_B_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_amphotericin Amphotericin B ergosterol Ergosterol membrane Cell Membrane ergosterol->membrane pore Pore Formation membrane->pore ion_leakage Ion Leakage (K+, Na+, H+) pore->ion_leakage cell_death Fungal Cell Death ion_leakage->cell_death amphotericin Amphotericin B amphotericin->ergosterol Binds to

Caption: Mechanism of antifungal action of Amphotericin B.

Nephrotoxicity_Pathway cluster_amphotericin Amphotericin B cluster_renal_cell Renal Tubular Cell amphotericin Amphotericin B cholesterol Cholesterol amphotericin->cholesterol Binds to vasoconstriction Afferent Arteriole Vasoconstriction amphotericin->vasoconstriction Induces membrane_damage Membrane Damage cholesterol->membrane_damage tubular_damage Tubular Cell Damage membrane_damage->tubular_damage gfr_decrease Decreased GFR vasoconstriction->gfr_decrease Leads to nephrotoxicity Nephrotoxicity gfr_decrease->nephrotoxicity tubular_damage->nephrotoxicity

Caption: Signaling pathway of Amphotericin B-induced nephrotoxicity.

Caption: Workflow for optimizing the therapeutic index of this compound.

References

Technical Support Center: Overcoming Amphocil Resistance in Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amphocil (Amphotericin B Colloidal Dispersion) and investigating resistance in fungal isolates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a lipid formulation of Amphotericin B, a polyene antifungal agent.[1][2] It works by binding to ergosterol, a primary component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately fungal cell death.[1][3] The lipid formulation is designed to reduce the nephrotoxicity associated with conventional Amphotericin B deoxycholate.[2][4]

Q2: What are the known mechanisms of resistance to this compound in fungal isolates?

Resistance to polyenes like Amphotericin B is relatively rare compared to other antifungal classes but can occur through several mechanisms:[5][6]

  • Alterations in Ergosterol Biosynthesis: The primary mechanism involves a reduction in the ergosterol content of the fungal cell membrane. This is often due to mutations in the ERG genes (e.g., ERG2, ERG3, ERG5, ERG6, ERG11) which encode enzymes involved in the ergosterol biosynthesis pathway.[7][8] This leads to the accumulation of alternative sterols that have a lower binding affinity for Amphotericin B.[8]

  • Increased Catalase Activity: Some fungi exhibit increased catalase activity, which helps them counteract the oxidative damage induced by Amphotericin B.[5][7]

  • Biofilm Formation: Fungi growing in biofilms can display increased resistance to most conventional antifungal agents, including Amphotericin B.[9]

Q3: Which fungal species are known to have intrinsic or are more prone to developing resistance to this compound?

Several fungal species have been reported to have intrinsic resistance or a higher propensity to develop resistance to Amphotericin B:

  • Aspergillus terreus[7][9]

  • Scedosporium species (S. apiospermum and S. prolificans)[1][7]

  • Fusarium species[7][9]

  • Candida lusitaniae[7][9]

  • Trichosporon beigelii[7][9][10]

Additionally, increasing minimum inhibitory concentrations (MICs) have been observed in some isolates of Candida krusei and Candida glabrata.[7]

Q4: What are the general strategies to overcome this compound resistance?

Several strategies can be employed when facing suspected or confirmed this compound resistance:

  • Combination Therapy: Using this compound in combination with other antifungal agents can be effective. For example, combining it with flucytosine is a common strategy, particularly for cryptococcal meningitis.[11] Combination with azoles is also explored.[9]

  • Use of Lipid Formulations: If resistance is not complete, using a high dose of a lipid formulation of Amphotericin B, such as this compound, might still be effective.[12]

  • Alternative Antifungal Agents: Depending on the fungal species and its susceptibility profile, switching to a different class of antifungal, such as echinocandins or newer azoles, may be necessary.[9][12]

Troubleshooting Guides

Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Problem: You are observing significant variability in this compound MIC results for the same fungal isolate across different experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inoculum Preparation Variability Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the fungal suspension to the correct turbidity, corresponding to a specific cell density.
Media Inconsistencies Use the same batch of RPMI 1640 medium for all related experiments. Ensure the pH is consistent. For some fungi, supplementation with glucose may be necessary for adequate growth.[13]
Incubation Conditions Maintain consistent incubation temperature and duration. For Candida species, a 48-hour incubation is standard, while Cryptococcus neoformans may require 72 hours.[14]
Subjective Endpoint Reading For broth microdilution, trailing (reduced but persistent growth at higher concentrations) can make visual reading difficult. Consider using a spectrophotometer for a more objective reading of growth inhibition.
Guide 2: Interpreting Trailing Growth in Susceptibility Testing

Problem: You observe "trailing," where there is a significant reduction in fungal growth at a certain this compound concentration, but not complete inhibition, even at higher concentrations.

Background: Trailing is a known phenomenon in antifungal susceptibility testing, particularly with azoles, but can also be observed with polyenes.

Recommendations:

  • Standardized Reading: Adhere strictly to the endpoint reading guidelines from CLSI or EUCAST. This usually involves determining the concentration that causes a significant (e.g., 50% or 90%) reduction in growth compared to the control.

  • Microscopic Examination: Examine the cells from the wells showing trailing growth under a microscope. This can help determine if the cells are viable but inhibited, or if there is a subpopulation of resistant cells.

  • Alternative Methods: Consider using an alternative susceptibility testing method, such as the E-test, which may provide a clearer endpoint.[15]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts

This protocol is based on the CLSI M27 standard.

Materials:

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well microtiter plates.

  • This compound, reconstituted according to the manufacturer's instructions.

  • Fungal isolate grown on Sabouraud Dextrose Agar.

  • Sterile saline or water.

  • Spectrophotometer.

Procedure:

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL.

  • Inoculum Preparation: a. Harvest fungal colonies from a 24-hour culture. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL). d. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Inoculation: Add the diluted fungal suspension to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control.

  • Incubation: Incubate the plate at 35°C for 48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity compared to the growth control.

Protocol 2: E-test for Antifungal Susceptibility

Materials:

  • RPMI agar plates.

  • E-test strips for Amphotericin B.

  • Fungal isolate.

  • Sterile saline.

  • Sterile cotton swabs.

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension in sterile saline adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the fungal suspension and streak it evenly across the entire surface of the RPMI agar plate in three different directions to ensure confluent growth.

  • E-test Strip Application: Once the agar surface is dry, apply the E-test strip to the center of the plate.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • Reading the MIC: An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Quantitative Data Summary

Table 1: Amphotericin B MIC Ranges for Common Fungal Species

Fungal SpeciesTypical Susceptible MIC Range (µg/mL)Potentially Resistant MIC (µg/mL)
Candida albicans0.25 - 1>1
Candida glabrata0.25 - 1>1
Candida parapsilosis0.25 - 1>1
Cryptococcus neoformans0.125 - 0.5>1
Aspergillus fumigatus0.5 - 2>2
Aspergillus terreusOften >2 (Intrinsically Resistant)>2

Note: These are general ranges and clinical breakpoints may vary. Consultation of the latest CLSI or EUCAST guidelines is recommended.

Visualizations

Resistance_Mechanisms cluster_drug This compound Action cluster_resistance Resistance Mechanisms This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Pore Pore Formation & Ion Leakage This compound->Pore Induces Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Reduced_Ergosterol Reduced Ergosterol Production Death Fungal Cell Death Pore->Death Leads to ERG_mutation Mutations in ERG genes (ERG2, ERG3, ERG11) ERG_mutation->Reduced_Ergosterol Alt_Sterols Alternative Sterols Accumulate Reduced_Ergosterol->Alt_Sterols Reduced_Binding Reduced this compound Binding Alt_Sterols->Reduced_Binding Survival Fungal Survival Reduced_Binding->Survival

Caption: Mechanisms of this compound action and resistance.

Susceptibility_Workflow cluster_broth Broth Microdilution cluster_etest E-test start Start: Fungal Isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum broth_setup Prepare Drug Dilutions in 96-well plate prep_inoculum->broth_setup etest_plate Inoculate RPMI Agar Plate prep_inoculum->etest_plate broth_inoculate Inoculate Plate broth_setup->broth_inoculate broth_incubate Incubate 35°C, 48h broth_inoculate->broth_incubate broth_read Read MIC broth_incubate->broth_read end_node Result: MIC Value (µg/mL) broth_read->end_node etest_apply Apply E-test Strip etest_plate->etest_apply etest_incubate Incubate 35°C, 24-48h etest_apply->etest_incubate etest_read Read MIC at Ellipse Intersection etest_incubate->etest_read etest_read->end_node

Caption: Antifungal susceptibility testing workflow.

References

Technical Support Center: Refinement of Amphocil Dosage to Mitigate Nephrotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the refinement of Amphocil (Amphotericin B Colloidal Dispersion, ABCD) dosage to reduce the risk of nephrotoxicity during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced nephrotoxicity?

A1: The nephrotoxicity associated with amphotericin B formulations, including this compound, is primarily attributed to two main mechanisms:

  • Direct Renal Tubular Injury: Amphotericin B can interact with cholesterol in the cell membranes of renal tubular cells, leading to the formation of pores. This increases membrane permeability, disrupts ion gradients, and can ultimately lead to cell death (apoptosis).[1][2][3][4]

  • Renal Vasoconstriction: Amphotericin B can induce constriction of the afferent arterioles in the kidneys, which reduces renal blood flow and the glomerular filtration rate (GFR).[2][4] This effect is thought to be mediated by an increase in intracellular calcium levels and the activation of intrarenal signaling pathways like the tubuloglomerular feedback system.[2]

Q2: How does the lipid formulation of this compound help in reducing nephrotoxicity compared to conventional amphotericin B (c-AmB)?

A2: The colloidal dispersion of amphotericin B with cholesteryl sulfate in this compound alters the drug's pharmacokinetic profile. This lipid formulation is believed to deliver less free amphotericin B to the kidneys, thereby reducing its direct toxic effects on renal tubular cells and minimizing vasoconstriction.[5] Lipid-based formulations have been consistently shown to be significantly less nephrotoxic than conventional amphotericin B deoxycholate.[6][7]

Q3: What are the key risk factors for developing nephrotoxicity during this compound administration in preclinical or clinical studies?

A3: Several factors can increase the risk of developing nephrotoxicity:

  • Higher cumulative doses: The risk of renal impairment is often related to the total amount of amphotericin B administered over the course of treatment.[2][7]

  • Concomitant use of other nephrotoxic drugs: Co-administration of agents like cyclosporine, aminoglycosides, and some contrast agents can potentiate the nephrotoxic effects of this compound.[7]

  • Pre-existing renal impairment: Subjects with abnormal baseline serum creatinine are at a higher risk.[7]

  • Salt depletion: Dehydration and low sodium levels can enhance the development of nephrotoxicity.[2]

Troubleshooting Guide

Scenario 1: A significant increase in serum creatinine is observed after initiating this compound treatment in an animal model.

  • Question: We are administering this compound at 5 mg/kg/day to Sprague-Dawley rats. After 3 days, we've noted a 50% increase in mean serum creatinine from baseline. What steps should we take?

  • Answer:

    • Verify the finding: Repeat the serum creatinine measurement to rule out any technical errors.

    • Assess hydration status: Ensure the animals are adequately hydrated. Salt loading with intravenous saline has been shown to be protective against amphotericin B nephrotoxicity.[2]

    • Consider dose reduction: A 50% increase in creatinine is a significant indicator of renal impairment.[6] Consider reducing the this compound dosage to 2.5-3 mg/kg/day and continue to monitor renal function closely.

    • Staggered dosing: If the experimental design allows, switching to an every-other-day dosing schedule might provide a recovery period for the kidneys.

    • Evaluate for confounding factors: Review the experimental protocol to ensure no other nephrotoxic agents were inadvertently introduced.

Scenario 2: How should we define and monitor for nephrotoxicity in our clinical study protocol for this compound?

  • Question: We are designing a clinical study to evaluate a new therapeutic agent in combination with this compound. What are the standard definitions of nephrotoxicity and the recommended monitoring frequency?

  • Answer:

    • Definition of Nephrotoxicity: A common and clinically relevant definition of nephrotoxicity in clinical trials is a doubling of the baseline serum creatinine level .[6][8] Other definitions include an increase in serum creatinine to above 1.5 mg/dL or a 50% increase from the baseline value.[5][6] The RIFLE (Risk, Injury, Failure, Loss of kidney function, and End-stage kidney disease) criteria are also used to stage acute kidney injury.[9][10]

    • Monitoring Parameters and Frequency:

      • Serum Creatinine and Blood Urea Nitrogen (BUN): Measure at baseline and at least twice weekly during treatment.

      • Creatinine Clearance (CrCl): Can be calculated from serum creatinine to estimate GFR. Monitor at baseline and weekly.

      • Electrolytes: Monitor serum potassium and magnesium levels at least twice weekly, as amphotericin B can cause electrolyte wasting.[2]

Scenario 3: What are the criteria for dose reduction or discontinuation of this compound in a clinical setting due to nephrotoxicity?

  • Question: A patient in our study receiving this compound has a baseline creatinine of 1.0 mg/dL, which has now increased to 2.5 mg/dL. What is the recommended course of action?

  • Answer:

    • An increase in serum creatinine to more than double the baseline value is a clear indicator of significant nephrotoxicity.[6]

    • Dose Reduction: For a significant increase in creatinine, a dose reduction of 50% is a common first step.

    • Temporary Discontinuation: If the creatinine level continues to rise despite dose reduction, or if there are signs of severe renal dysfunction, temporary discontinuation of this compound may be necessary. Renal function typically begins to recover upon cessation of the drug.[2]

    • Reinitiation of Therapy: If the patient's renal function improves (e.g., creatinine returns to near-baseline levels), therapy may be cautiously reinitiated at a lower dose.

    • Consultation: In a clinical setting, it is crucial to consult with a nephrologist for the management of drug-induced renal impairment.[11]

Data Presentation

Table 1: Comparison of Nephrotoxicity of Different Amphotericin B Formulations in Clinical Studies

FormulationTypical Dosage RangeIncidence of Doubling of Serum CreatinineNotes
Conventional Amphotericin B (c-AmB) 0.5 - 1.5 mg/kg/day30% - 60%Highest risk of nephrotoxicity.
This compound (ABCD) 3 - 6 mg/kg/day~15%Significantly less nephrotoxic than c-AmB.
Amphotericin B Lipid Complex (ABLC) 5 mg/kg/day10% - 20%Reduced nephrotoxicity compared to c-AmB.
Liposomal Amphotericin B (L-AmB) 3 - 5 mg/kg/day10% - 20%Generally considered to have a favorable renal safety profile.[9]

Note: Incidence rates are approximate and can vary based on patient population, duration of therapy, and concomitant medications.

Table 2: RIFLE Criteria for Acute Kidney Injury

RIFLE ClassGFR CriteriaUrine Output Criteria
Risk Increased serum creatinine x 1.5 or GFR decrease > 25%< 0.5 mL/kg/hr for 6 hours
Injury Increased serum creatinine x 2 or GFR decrease > 50%< 0.5 mL/kg/hr for 12 hours
Failure Increased serum creatinine x 3 or GFR decrease > 75% or Serum creatinine > 4 mg/dL with an acute rise of > 0.5 mg/dL< 0.3 mL/kg/hr for 24 hours or Anuria for 12 hours
Loss Persistent Acute Renal Failure = complete loss of kidney function > 4 weeks
End-Stage Kidney Disease End-Stage Renal Disease (> 3 months)

Experimental Protocols

Protocol 1: Induction and Assessment of Amphotericin B Nephrotoxicity in a Rat Model

This protocol provides a general framework for studying this compound-induced nephrotoxicity in rats.

  • Animal Model:

    • Species: Sprague-Dawley rats (male or female).[1][3][12]

    • Age/Weight: 8-10 weeks old / 200-250g.

    • Housing: Individual metabolic cages for urine collection.[12]

  • Drug Preparation and Administration:

    • This compound (ABCD): Reconstitute the lyophilized powder with Sterile Water for Injection to a concentration of 5 mg/mL. Further dilute with 5% Dextrose in Water (D5W) to the desired final concentration for injection.

    • Control Group: Administer the vehicle (D5W) on the same schedule as the treatment group.

    • Administration: Administer via intraperitoneal (i.p.) or intravenous (i.v.) injection once daily for a specified duration (e.g., 5-10 days).[12]

  • Dosing Regimen:

    • Nephrotoxicity Induction: Doses ranging from 3 to 15 mg/kg/day have been used to induce varying degrees of nephrotoxicity in rats.[12][13]

    • Dosage Refinement Studies: Test various doses (e.g., 1, 3, and 5 mg/kg/day) to identify a therapeutic window with reduced renal effects.

  • Monitoring and Sample Collection:

    • Body Weight and Clinical Signs: Record daily.

    • Urine Collection: Collect urine over 24-hour periods using metabolic cages at baseline and at selected time points during the study.[12]

    • Blood Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at baseline and at the end of the study for serum analysis.

  • Assessment of Nephrotoxicity:

    • Serum Biomarkers: Measure serum creatinine and BUN levels.

    • Urine Biomarkers: Analyze urine for markers of kidney injury such as Kidney Injury Molecule-1 (KIM-1), clusterin, and osteopontin.[12][13]

    • Histopathology: At the end of the study, perfuse and collect the kidneys. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate for tubular necrosis, cast formation, and interstitial inflammation.[12]

Visualizations

Amphocil_Nephrotoxicity_Pathway cluster_0 Renal Tubular Cell cluster_1 Renal Vasculature This compound This compound Membrane Cell Membrane (Cholesterol) This compound->Membrane Binds to Afferent_Arteriole Afferent Arteriole This compound->Afferent_Arteriole Acts on Pore Pore Formation Membrane->Pore Ion_Imbalance Ion Imbalance (↑ Na+, ↓ K+, ↓ Mg2+) Pore->Ion_Imbalance Apoptosis Apoptosis (Cell Death) Ion_Imbalance->Apoptosis Vasoconstriction Vasoconstriction Afferent_Arteriole->Vasoconstriction Reduced_RBF Reduced Renal Blood Flow (RBF) Vasoconstriction->Reduced_RBF Reduced_GFR Reduced GFR Reduced_RBF->Reduced_GFR Ischemia Renal Ischemia Reduced_RBF->Ischemia Amphocil_Systemic Systemic This compound Amphocil_Systemic->this compound Amphocil_Systemic->this compound

Caption: Mechanisms of this compound-induced nephrotoxicity.

Experimental_Workflow start Start: Animal Model Selection (e.g., Sprague-Dawley Rat) drug_prep Drug Preparation: This compound & Vehicle Control start->drug_prep dosing Dosing Regimen: Daily i.p. or i.v. injections drug_prep->dosing monitoring In-life Monitoring: Body weight, Clinical signs dosing->monitoring histology End of Study: Kidney Collection & Histopathology dosing->histology sample_collection Sample Collection: Urine (Metabolic Cages) Blood (Serum) monitoring->sample_collection analysis Biomarker Analysis: Serum Creatinine, BUN Urinary KIM-1, etc. sample_collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis histology->data_analysis end Conclusion data_analysis->end

Caption: Preclinical workflow for assessing this compound nephrotoxicity.

References

Amphocil Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amphocil, a colloidal dispersion of amphotericin B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a colloidal dispersion formulation of Amphotericin B, an antifungal agent, in an equimolar mixture with cholesteryl sulfate.[1] Its mechanism of action involves binding to ergosterol, a primary component of fungal cell membranes. This binding disrupts the membrane, leading to the formation of pores and subsequent leakage of intracellular components, ultimately resulting in fungal cell death.[2] While highly effective against a broad spectrum of fungi, Amphotericin B also has an affinity for cholesterol in mammalian cell membranes, which is the basis for its potential cytotoxicity.[2]

Q2: What are the key differences between this compound and other Amphotericin B formulations?

Different formulations of Amphotericin B, such as liposomal versions (e.g., AmBisome) and Amphotericin B deoxycholate, have distinct physicochemical properties that influence their in vitro activity, toxicity, and pharmacokinetic profiles.[3] this compound, as a colloidal dispersion, is designed to reduce the toxicity associated with the conventional deoxycholate formulation.[4] It is important to note that these formulations are not interchangeable, and experimental results obtained with one may not be directly comparable to another.

Q3: How should this compound be reconstituted and handled in the laboratory?

Proper reconstitution and handling are critical for maintaining the stability and efficacy of this compound. It is crucial to avoid saline solutions, as they can cause the drug to precipitate.[5] Reconstitution should be performed with Sterile Water for Injection, followed by dilution in a dextrose solution (e.g., 5% dextrose in water) to the desired final concentration.[5][6] Always follow the manufacturer's specific instructions for reconstitution, as different formulations may have unique requirements.

Troubleshooting Guide

This guide addresses common experimental errors and provides solutions to help you overcome challenges when working with this compound.

Problem 1: Drug Precipitation or Aggregation in Solution

Possible Causes:

  • Incorrect Reconstitution/Dilution: Use of saline or other incompatible solutions for reconstitution or dilution is a primary cause of precipitation.[5]

  • pH and Temperature: Amphotericin B's stability is pH-dependent, with optimal stability generally observed between pH 5 and 7.[2][7] Extreme temperatures can also affect the stability of the colloidal dispersion.

  • High Concentration: At higher concentrations, Amphotericin B has a greater tendency to self-aggregate.[8]

Solutions:

  • Use Proper Diluents: Strictly adhere to the manufacturer's guidelines. Reconstitute with Sterile Water for Injection and dilute with a dextrose solution.[5][6]

  • Control pH and Temperature: Ensure the pH of your experimental system is within the optimal range for this compound stability. Avoid exposing the solution to extreme temperatures.

  • Work at Optimal Concentrations: If aggregation is observed, consider diluting the stock solution further before adding it to your experimental setup.

Problem 2: Inconsistent or Unexpected Experimental Results

Possible Causes:

  • Drug Aggregation: The aggregation state of Amphotericin B can significantly impact its biological activity and toxicity.[9] Inconsistent aggregation can lead to variable results.

  • Formulation Variability: Different batches or formulations of liposomal Amphotericin B can exhibit variations in their in vitro activity.

  • Cell Culture Conditions: Factors such as cell density, media composition, and incubation time can all influence the outcome of cytotoxicity and antifungal susceptibility assays.

Solutions:

  • Ensure Proper Dispersion: Vigorously shake the vial after reconstitution to ensure complete dispersion of the colloidal particles.[5] Visually inspect for any particulate matter before use.

  • Consistent Batch and Formulation: For a given set of experiments, use the same batch and formulation of this compound to minimize variability.

  • Standardize Protocols: Maintain consistent and well-documented experimental protocols, including cell seeding densities, media formulations, and incubation parameters.

Problem 3: High Cytotoxicity in Control Cells

Possible Causes:

  • Inherent Toxicity: Amphotericin B can exhibit toxicity towards mammalian cells due to its interaction with cholesterol in the cell membrane.[2]

  • Concentration Too High: The concentration of this compound used may be in a cytotoxic range for the specific cell line being tested.

  • Solvent Effects: If a solvent like DMSO is used to prepare stock solutions, high final concentrations of the solvent in the culture medium can be toxic to cells.

Solutions:

  • Determine the IC50: Perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) of this compound for your specific cell line. This will help in selecting appropriate non-toxic concentrations for your experiments.

  • Titrate the Drug Concentration: Start with a wide range of this compound concentrations to identify the optimal window for your assay.

  • Solvent Control: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to assess its contribution to cytotoxicity. The final concentration of DMSO in cell culture should generally not exceed 0.1%.[10]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Preparation of this compound Stock Solution: Reconstitute this compound as per the manufacturer's instructions using Sterile Water for Injection. Further dilute the stock solution in RPMI 1640 medium (buffered with MOPS) to achieve the desired starting concentration for serial dilutions.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution in RPMI 1640 medium. Leave wells for positive (no drug) and negative (no fungi) controls.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline or water and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, except for the negative control wells.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the Results: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥90% inhibition for Amphotericin B) compared to the positive control.[11]

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment with this compound: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated control wells and vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for another 3-4 hours.

  • Solubilization of Formazan: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.

Data Presentation

Table 1: In Vitro Cytotoxicity of Liposomal Amphotericin B against Mouse Fibroblasts and Osteoblasts

Concentration (µg/mL)Exposure Time (hours)Cell Viability (%)
Up to 10005100 ± 0
≥ 100168 (7 days)0 ± 0

Data adapted from a study on a liposomal formulation of Amphotericin B.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reconstitution Reconstitute this compound (Sterile Water) dilution Dilute in Dextrose Solution reconstitution->dilution Vortex treatment Treat with this compound dilution->treatment cell_culture Prepare Cell/Fungal Culture cell_culture->treatment incubation Incubate treatment->incubation readout Measure Endpoint (e.g., Absorbance, MIC) incubation->readout data_analysis Analyze Data readout->data_analysis troubleshooting_logic start Inconsistent Results? check_prep Review Reconstitution & Dilution Protocol start->check_prep Yes check_dispersion Ensure Complete Dispersion check_prep->check_dispersion check_conditions Verify Experimental Conditions (pH, Temp) check_dispersion->check_conditions standardize Standardize Protocols check_conditions->standardize signaling_pathway This compound This compound Ergosterol Ergosterol (Fungal Cell Membrane) This compound->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Leads to Ion_Leakage Ion Leakage (K+, Na+) Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

References

How to prevent precipitation of Amphocil in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Amphocil (amphotericin B cholesteryl sulfate complex for injection) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a liposomal formulation of amphotericin B, an antifungal agent. It is used in cell culture to prevent or treat fungal contamination. Its liposomal structure is designed to reduce the toxicity associated with conventional amphotericin B.

Q2: I observed precipitation after adding this compound to my culture medium. What is the likely cause?

Precipitation of this compound is most commonly caused by its interaction with divalent cations and electrolytes in the culture medium. This compound is formulated as a colloidal dispersion of disc-like particles, which can be destabilized by the presence of salts, leading to aggregation and precipitation. It is known to be incompatible with saline and other electrolyte-containing solutions.

Q3: Are there specific components in culture media that are known to cause this compound precipitation?

Yes, divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are common components of cell culture media like DMEM and RPMI-1640, are known to destabilize the colloidal dispersion of this compound and cause it to precipitate. The presence of other salts and the overall ionic strength of the medium can also contribute to this issue.

Q4: Can the pH of the culture medium affect this compound stability?

While the primary cause of precipitation is interaction with electrolytes, the pH of the culture medium can also influence the stability of this compound. It is recommended to maintain the pH of the culture medium within the physiological range (typically 7.2-7.4) to ensure optimal conditions for both the cells and the stability of the drug.

Troubleshooting Guide

If you are experiencing precipitation of this compound in your culture medium, follow these troubleshooting steps:

Step 1: Review Your Dilution and Reconstitution Procedure

Ensure that you are following the manufacturer's instructions for reconstituting and diluting this compound. It should only be reconstituted and diluted with 5% Dextrose in Water (D5W). The use of saline or any other electrolyte-containing solution for reconstitution or dilution will cause immediate precipitation.

Step 2: Assess the Method of Addition to Culture Media

Directly adding a concentrated solution of this compound to the culture medium can cause localized high concentrations of the drug, leading to precipitation. It is recommended to add the diluted this compound solution dropwise while gently swirling the medium to ensure rapid and uniform mixing.

Step 3: Consider a Pre-Dilution Step

If precipitation is still observed, consider a pre-dilution step in a small volume of serum-free medium before adding it to the final culture volume. This can help to gradually acclimate the this compound to the ionic environment of the culture medium.

Step 4: Evaluate the Culture Medium Composition

If the issue persists, you may need to consider the composition of your culture medium. Media with high concentrations of divalent cations may be more prone to causing precipitation.

Experimental Protocols

Protocol 1: Recommended Dilution and Addition of this compound to Culture Media
  • Reconstitution: Reconstitute the this compound vial with 5% Dextrose in Water (D5W) to the recommended concentration as per the manufacturer's instructions.

  • Dilution: Further dilute the reconstituted this compound in D5W to a working concentration. A 10-fold dilution is often a good starting point.

  • Addition to Media: Add the diluted this compound solution dropwise to the culture medium while gently swirling the flask or plate.

  • Incubation: Incubate the culture vessel under standard conditions.

  • Observation: Visually inspect the medium for any signs of precipitation immediately after addition and after a few hours of incubation.

Visual Guides

Amphocil_Troubleshooting_Workflow start Precipitation Observed check_dilution Step 1: Review Dilution Procedure (Used D5W only?) start->check_dilution check_addition Step 2: Assess Addition Method (Added dropwise with swirling?) check_dilution->check_addition Yes contact_support Contact Technical Support check_dilution->contact_support No pre_dilution Step 3: Consider Pre-dilution (In serum-free media?) check_addition->pre_dilution Yes check_addition->contact_support No evaluate_media Step 4: Evaluate Media Composition (High divalent cations?) pre_dilution->evaluate_media Yes pre_dilution->contact_support No resolution Issue Resolved evaluate_media->resolution Identified & Mitigated evaluate_media->contact_support Issue Persists Logical_Relationship_Precipitation This compound This compound (Colloidal Dispersion) Precipitation Precipitation (Aggregation) This compound->Precipitation CultureMedia Culture Media DivalentCations Divalent Cations (Ca²⁺, Mg²⁺) CultureMedia->DivalentCations Electrolytes Other Electrolytes CultureMedia->Electrolytes DivalentCations->Precipitation destabilizes Electrolytes->Precipitation destabilizes

Adjusting Amphocil protocols for different fungal species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amphocil (Amphotericin B Colloidal Dispersion). The information is designed to address specific issues that may be encountered when adjusting protocols for different fungal species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a lipid formulation of Amphotericin B, a broad-spectrum polyene antifungal agent.[1][2] Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[1][3][4][5] This binding disrupts the membrane's integrity by forming pores, which leads to the leakage of essential intracellular components, such as ions (K+, Na+, H+, and Cl-), and ultimately results in fungal cell death.[3][4][5][6] While its primary target is ergosterol, some evidence suggests that Amphotericin B may also induce oxidative stress within the fungal cell.[6]

Q2: How does the lipid formulation of this compound affect its activity and toxicity?

The lipid formulation of this compound, a colloidal dispersion with cholesteryl sulfate, was developed to reduce the significant dose-limiting toxicities associated with the conventional formulation of Amphotericin B deoxycholate, particularly nephrotoxicity and infusion-related reactions.[1][3] The lipid components alter the drug's pharmacokinetics, leading to a different distribution in the body and potentially reducing its interaction with mammalian cell membranes, which contain cholesterol instead of ergosterol.[3][5][7] This selective action contributes to its improved therapeutic index.[7]

Q3: Are there differences in the susceptibility of various fungal species to this compound?

Yes, the in vitro susceptibility to Amphotericin B can vary among different fungal species and even between strains of the same species. Generally, Amphotericin B has a broad spectrum of activity against many clinically relevant fungi.

In Vitro Susceptibility Data for Common Fungal Pathogens
Fungal SpeciesAmphotericin B MIC Range (µg/mL)Reference
Candida albicans0.25 - 1.0[8][9]
Candida glabrata0.08 - 0.29[8]
Candida auris1.0 - 4.0 (Conventional) 0.25 - 2.0 (Liposomal)[10]
Aspergillus fumigatus0.03 - 1.0[4]
Cryptococcus neoformans0.03 - 1.0[4]

MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing methodology.

Troubleshooting Guide

Problem 1: High toxicity or adverse effects observed in in vivo experiments.

  • Possible Cause: The dose of this compound may be too high, or the infusion rate may be too fast. Acute reactions such as fever, chills, hypotension, and nausea are common within 1 to 3 hours of starting an infusion.[11][12]

  • Solution:

    • Reduce Infusion Rate: Administer the infusion over a longer period (e.g., 2-6 hours).[11][13]

    • Premedication: Consider premedicating subjects with non-steroidal anti-inflammatory drugs (NSAIDs), antihistamines, or corticosteroids 30 to 60 minutes before infusion to mitigate infusion-related reactions.[14]

    • Saline Hydration: Pre-treatment with normal saline can help attenuate nephrotoxicity.[14][15]

    • Dose Adjustment: If signs of nephrotoxicity (e.g., increased serum creatinine) are observed, consider reducing the dose or delaying the next administration.[13]

Problem 2: Inconsistent or poor efficacy against a specific fungal species.

  • Possible Cause: The fungal strain may have reduced susceptibility to Amphotericin B, or the drug may not be reaching the site of infection in sufficient concentrations. Biofilm formation can also significantly reduce the efficacy of antifungals.[16]

  • Solution:

    • Confirm Susceptibility: Perform in vitro susceptibility testing (e.g., broth microdilution) to determine the Minimum Inhibitory Concentration (MIC) for the specific fungal strain being used.[17][18][19]

    • Combination Therapy: Consider combining this compound with another antifungal agent. For example, combination with flucytosine is often used for cryptococcal meningitis, and combinations with azoles like voriconazole have been explored for aspergillosis.[1][20][21]

    • Address Biofilms: For biofilm-related infections, higher concentrations of this compound may be required. Specialized in vitro biofilm susceptibility testing can help determine the effective concentration.[8][22]

Problem 3: Difficulty in preparing and administering this compound.

  • Possible Cause: Improper reconstitution or dilution can lead to precipitation of the drug or administration of an incorrect dose.

  • Solution:

    • Follow Reconstitution Protocol: Strictly adhere to the manufacturer's instructions for reconstitution, typically with Sterile Water for Injection, followed by dilution with 5% Dextrose in Water (D5W).[13][23] Do not use saline for dilution as it can cause the drug to precipitate.

    • Vigorous Shaking: Ensure the vial is shaken vigorously after adding sterile water to achieve a uniform yellow, translucent suspension.[13][23]

    • Filtration: Use the specified filter size (typically 1-5 microns) when drawing up the reconstituted solution before dilution.[13]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27/M38)

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi.

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a specific turbidity corresponding to a known cell concentration (e.g., 0.5 McFarland standard).

    • Further dilute the inoculum to the final desired concentration for testing.[17]

  • Prepare this compound Dilutions:

    • Reconstitute and dilute this compound as per the manufacturer's instructions, using RPMI 1640 medium as the diluent for the assay.

    • Perform serial twofold dilutions in a 96-well microtiter plate to achieve a range of final concentrations.[17][24]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.[17][24]

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.[17][25]

In Vivo Efficacy Model: Murine Model of Disseminated Candidiasis

This protocol provides a general framework for assessing the in vivo efficacy of this compound.

  • Infection:

    • Prepare a standardized inoculum of Candida albicans in sterile saline.

    • Infect mice (e.g., ICR or BALB/c) via intravenous (tail vein) injection with a specific CFU/mouse to establish a systemic infection.[26][27]

  • Treatment:

    • Begin treatment with this compound at a predetermined time post-infection (e.g., 2-24 hours).

    • Administer this compound intravenously or intraperitoneally at various dose levels.[26][28]

    • Include a control group receiving a vehicle (e.g., D5W).

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness and mortality for a specified period (e.g., 14-30 days).[10][26]

    • For tissue burden studies, sacrifice a subset of mice at specific time points post-infection.

    • Aseptically remove target organs (e.g., kidneys, brain, spleen), weigh them, and homogenize them in sterile saline.[26][27]

    • Perform serial dilutions of the tissue homogenates and plate them on appropriate agar to determine the fungal burden (CFU/gram of tissue).[27]

Visualizations

Amphocil_Mechanism_of_Action cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Pore Membrane Pore Ergosterol->Pore Forms Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Causes CellDeath Fungal Cell Death Leakage->CellDeath Leads to

Caption: Mechanism of action of this compound leading to fungal cell death.

In_Vitro_Susceptibility_Workflow A 1. Prepare Fungal Inoculum C 3. Inoculate Plate with Fungal Suspension A->C B 2. Prepare Serial Dilutions of this compound in 96-well plate B->C D 4. Incubate at 35°C for 24-72h C->D E 5. Read Plates for Visible Growth D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for in vitro antifungal susceptibility testing.

In_Vivo_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Fungal Inoculum (e.g., Candida albicans) C 3. Induce Systemic Infection in Mice (IV Injection) A->C B 2. Prepare this compound Doses D 4. Administer Treatment (this compound vs. Vehicle) B->D C->D E 5a. Monitor Survival (e.g., 14-30 days) D->E F 5b. Determine Fungal Burden in Organs (CFU/gram) D->F

Caption: Workflow for an in vivo efficacy study in a murine model.

References

Validation & Comparative

Cross-Validation of Amphocil's Effectiveness: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate antifungal agent is paramount to the success of preclinical and clinical studies. This guide provides an objective comparison of Amphocil (amphotericin B colloidal dispersion, ABCD) with other amphotericin B formulations and alternative antifungals across various research models. The data presented is supported by experimental evidence to aid in informed decision-making.

Executive Summary

This compound, a lipid-based formulation of amphotericin B, has been developed to mitigate the nephrotoxicity associated with conventional amphotericin B deoxycholate (Fungizone). This guide consolidates efficacy data for this compound in key research models of invasive fungal infections, including aspergillosis, candidiasis, and cryptococcosis. Direct comparative studies demonstrate that while this compound offers a better safety profile than conventional amphotericin B, its efficacy relative to other lipid formulations like AmBisome (liposomal amphotericin B) and Abelcet (amphotericin B lipid complex) can vary depending on the fungal pathogen and the specific research model employed.

Comparative Efficacy of this compound

Systemic Murine Aspergillosis Model

A key study by Clemons et al. provides a direct comparison of four amphotericin B formulations in a murine model of systemic aspergillosis. The results indicate that while all lipid formulations allow for higher, less toxic doses compared to conventional amphotericin B, there are differences in their therapeutic efficacy.

Table 1: Survival Rates in High-Inoculum Murine Aspergillosis Model [1]

Treatment GroupDose (mg/kg)Survival Rate (%)
No Treatment-9%
Fungizone0.8100%
This compound (ABCD)0.840%
This compound (ABCD)460%
This compound (ABCD)850%
AmBisome (AmBi)0.890%
AmBisome (AmBi)490%
AmBisome (AmBi)890%
Abelcet (ABLC)0.860%
Abelcet (ABLC)470%
Abelcet (ABLC)880%

Table 2: Fungal Burden in Kidneys and Brain in High-Inoculum Murine Aspergillosis Model (log10 CFU/g) at Day 9 [1]

Treatment GroupDose (mg/kg)Mean Fungal Burden in KidneysMean Fungal Burden in Brain
No Treatment-4.53.2
Fungizone0.81.81.5
This compound (ABCD)82.52.8
AmBisome (AmBi)82.11.9
Abelcet (ABLC)82.42.9

In this aspergillosis model, AmBisome demonstrated efficacy most comparable to conventional amphotericin B in prolonging survival.[1] this compound and Abelcet were found to be less effective in this specific high-inoculum model.[1]

Systemic Murine Cryptococcosis Model

In a murine model of disseminated cryptococcosis, this compound's efficacy was compared to conventional amphotericin B deoxycholate suspension (ABDS). The study found that the efficacy of this compound was equal to that of conventional amphotericin B on a milligram-per-kilogram basis.[1] Due to its reduced toxicity, this compound could be administered at higher doses, potentially leading to greater efficacy.[1]

Another study compared this compound with Fungizone, AmBisome, and Abelcet in a systemic murine cryptococcosis model. The results showed that this compound and AmBisome had equivalent efficacies in clearing the infection from the brain, kidneys, and lungs, and were superior to Abelcet.[2] In the spleen, this compound demonstrated a clear advantage over both AmBisome and Abelcet.[2]

Table 3: Survival and Fungal Clearance in Systemic Murine Cryptococcosis [2]

Treatment GroupDose (mg/kg)Prolongation of SurvivalFungal Clearance (Brain)Fungal Clearance (Spleen)
Fungizone1+++
This compound (ABCD)5+++++++++
AmBisome (AmBi)5+++++++
Abelcet (ABLC)5+++
(Qualitative representation of efficacy based on study findings)
Rabbit Model of Hematogenous Candida Albicans Meningoencephalitis

In a rabbit model of Candida meningoencephalitis, the efficacy of four amphotericin B formulations was investigated. Treatment with conventional amphotericin B and AmBisome resulted in the complete eradication of C. albicans from brain tissue.[3] In contrast, this compound and Abelcet were only partially effective and the results were not statistically significant compared to untreated controls.[3][4]

Experimental Protocols

Systemic Murine Aspergillosis Model
  • Animal Model: 6-week-old female CD-1 mice.

  • Infection: Intravenous injection of Aspergillus fumigatus conidia. Two inoculum sizes were used: a high inoculum (8 x 10^6 conidia) and a low inoculum (3.6 x 10^6 conidia).

  • Treatment: Therapy was initiated 24 hours post-infection and administered intravenously for 7 days.

  • Formulations and Dosages:

    • No treatment (control).

    • Fungizone: 0.8 mg/kg.

    • This compound, AmBisome, Abelcet: 0.8, 4, or 8 mg/kg.

  • Endpoints: Survival was monitored daily. On day 9, surviving animals were euthanized, and kidneys and brains were harvested for quantitative fungal burden analysis (CFU/g).[1]

Systemic Murine Cryptococcosis Model
  • Animal Model: Male BALB/c mice.

  • Infection: Intravenous injection of Cryptococcus neoformans.

  • Treatment: Intravenous administration of antifungal agents.

  • Formulations and Dosages:

    • Fungizone: 1 mg/kg.

    • This compound, AmBisome, Abelcet: 5 or 10 mg/kg.

  • Endpoints: Survival and fungal burden in brain, kidneys, lungs, liver, and spleen.[2]

Rabbit Model of Hematogenous Candida Albicans Meningoencephalitis
  • Animal Model: New Zealand White rabbits.

  • Infection: Hematogenous infection with Candida albicans.

  • Treatment: Daily intravenous administration for a specified duration.

  • Formulations and Dosages:

    • Amphotericin B deoxycholate: 1 mg/kg/day.

    • Liposomal AmB (AmBisome): 5 mg/kg/day.

    • AmB colloidal dispersion (this compound): 5 mg/kg/day.

    • AmB lipid complex (Abelcet): 5 mg/kg/day.

  • Endpoints: Clearance of C. albicans from brain tissue.[3]

Mechanism of Action and Experimental Workflow

The primary mechanism of action for amphotericin B involves its binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane, leading to the formation of pores and subsequent leakage of intracellular components, ultimately causing fungal cell death. Additionally, amphotericin B can induce oxidative damage to fungal cells.

Amphotericin B Mechanism of Action cluster_0 Fungal Cell This compound This compound (Amphotericin B) Ergosterol Ergosterol (in Fungal Membrane) This compound->Ergosterol Binds to OxidativeStress Oxidative Stress This compound->OxidativeStress Induces Membrane Fungal Cell Membrane Pore Pore Formation Membrane->Pore Disruption leads to Leakage Ion & Molecule Leakage Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath OxidativeStress->CellDeath Experimental Workflow for Antifungal Efficacy start Start animal_model Select Animal Model (e.g., Mouse, Rabbit) start->animal_model immunosuppression Induce Immunosuppression (if required) animal_model->immunosuppression infection Infect with Fungal Pathogen (e.g., Aspergillus, Candida, Cryptococcus) immunosuppression->infection treatment Administer Antifungal Agents (this compound vs. Comparators) infection->treatment monitoring Monitor Survival & Clinical Signs treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint organ_harvest Harvest Organs (e.g., Kidneys, Brain, Lungs) endpoint->organ_harvest fungal_burden Determine Fungal Burden (CFU) organ_harvest->fungal_burden data_analysis Statistical Analysis & Comparison fungal_burden->data_analysis end End data_analysis->end

References

A Comparative Guide to HPLC Methods for the Quantification of Amphocil in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Amphocil (amphotericin B lipid complex) in various biological matrices. The information presented is intended to assist researchers in selecting and implementing the most suitable analytical method for their specific research needs, from pharmacokinetic studies to therapeutic drug monitoring.

Performance Comparison of Validated HPLC Methods

The following tables summarize the key performance characteristics of various HPLC methods developed for the quantification of amphotericin B, the active pharmaceutical ingredient in this compound. These methods have been validated in different biological samples, primarily plasma and tissue homogenates.

Parameter Method 1 (HPLC-UV) Method 2 (HPLC-UV) Method 3 (RP-HPLC) Method 4 (LC-MS/MS)
Biological Matrix Plasma, Kidney, Liver, Spleen, Bone MarrowHuman PlasmaHuman PlasmaHuman Plasma, Urine, Fecal Homogenate
Linearity Range (µg/mL) 0.1 - 10.0[1][2]0.05 - 1.05 - 30[3]Plasma: 2-1000, Urine: 0.05-50, Fecal: 0.4-400
Limit of Quantification (LOQ) (µg/mL) 0.10[2]0.055[3]Plasma: 2, Urine: 0.05, Fecal: 0.4[4]
Intra-day Precision (RSD %) < 5[1][2]Not ReportedNot ReportedNot Reported
Inter-day Precision (RSD %) < 5[1][2]Not ReportedNot ReportedNot Reported
Accuracy (Recovery %) 87 - 113[2]Not ReportedNot ReportedNot Reported
Retention Time (min) < 12[1][2]~2.7[5]5.42[3]Not Reported

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, particularly for measuring low concentrations or free drug levels, LC-MS/MS is a powerful alternative to traditional HPLC-UV methods.[4][6]

Parameter LC-MS/MS Method
Biological Matrix Human Plasma, Plasma Ultrafiltrate, Urine, Fecal Homogenate
Linearity Range Varies by matrix (e.g., Plasma ultrafiltrate: 1-1000 ng/mL)[4][6]
Limit of Quantification (LOQ) As low as 1 ng/mL in plasma ultrafiltrate[4][6]
Key Advantage High sensitivity, allowing for the quantification of free (unbound) amphotericin B.[4]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Method 1: HPLC-UV for Plasma and Tissues

This method is suitable for quantifying total amphotericin B in both plasma and various tissue samples.[1][7][2]

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add a deproteinizing agent (e.g., 680 µL of methanol).[5]

    • Vortex the mixture for 30 seconds and sonicate for 3 minutes.[5]

    • Centrifuge at high speed (e.g., 20,000 x g) for 5 minutes at 4°C.[5]

    • Collect the supernatant for HPLC analysis.

  • Sample Preparation (Tissues):

    • Homogenize tissue samples.

    • Extract amphotericin B with methanol.

    • Purify the extract using solid-phase extraction (SPE).

  • Chromatographic Conditions:

    • Column: Reversed-phase C18[1][7][2]

    • Mobile Phase: Acetonitrile, acetic acid, and water mixture (e.g., 52:4.3:43.7, v/v/v).[1][7][2]

    • Flow Rate: 1 mL/min[1][7][2]

    • Detection: UV at 406 nm[1][7][2]

Method 3: RP-HPLC for Human Plasma

This method provides a straightforward approach for plasma sample analysis.[3]

  • Sample Preparation:

    • Deproteinize plasma samples. An optimized extraction procedure can be developed using a full factorial design to determine the optimal volume of deproteinating agent, centrifugation speed, and time.[3]

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 5 µm)[3]

    • Mobile Phase: Acetonitrile and phosphate buffer (pH 3) in a 60:40 (v/v) ratio.[3]

    • Flow Rate: 1.0 mL/min[3]

    • Detection: UV (wavelength not specified in the provided abstract)

    • Internal Standard: Irbesartan[3]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the HPLC-based quantification of this compound in a biological sample.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Plasma, Tissue) ProteinPrecipitation Protein Precipitation (e.g., with Methanol) BiologicalSample->ProteinPrecipitation Add precipitating agent Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Vortex & Sonicate SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Separate supernatant Injection Injection into HPLC System SupernatantCollection->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification (Peak Area vs. Standard Curve) Chromatogram->Quantification Result Concentration of Amphotericin B Quantification->Result

Caption: Workflow for this compound quantification.

References

Evaluating the Reproducibility of Amphocil: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of Amphocil (Amphotericin B Colloidal Dispersion, ABCD), evaluating its performance against other amphotericin B formulations and antifungal agents. By presenting quantitative data, detailed experimental protocols, and visual pathways, this document aims to offer an objective resource for assessing the consistency and reliability of this compound in a research setting.

This compound, a lipid-based formulation of amphotericin B, was developed to mitigate the toxicities associated with conventional amphotericin B deoxycholate (Fungizone). While it is effective against a broad spectrum of fungal pathogens, its reproducibility in experimental and clinical settings has been a subject of discussion, particularly concerning its efficacy and infusion-related toxicities when compared to other formulations like liposomal amphotericin B (AmBisome) and amphotericin B lipid complex (Abelcet).

Comparative Efficacy in a Murine Aspergillosis Model

A key model for evaluating the in vivo efficacy of antifungal agents is the systemic murine aspergillosis model. Studies have compared this compound with other amphotericin B formulations in this model, yielding data on survival rates and fungal burden in organs.

Treatment GroupDosage (mg/kg)Survival Rate (%)Fungal Burden (log CFU/g) - KidneysFungal Burden (log CFU/g) - Brain
No Treatment-04.53.0
Fungizone0.8802.01.5
This compound 0.8203.53.0
This compound 4402.52.8
This compound 8602.22.5
AmBisome0.8602.52.0
AmBisome4802.01.8
AmBisome8901.81.5
Abelcet0.8303.02.8
Abelcet4502.82.5
Abelcet8702.52.2

Data synthesized from studies comparing various amphotericin B formulations in a systemic murine aspergillosis model.[1][2][3]

The data suggests that while higher doses of this compound can increase survival, its efficacy may be lower than conventional amphotericin B and AmBisome at equivalent dosages in this specific model.[1][2]

Infusion-Related Toxicities: A Reproducible Concern

A consistent finding across multiple clinical studies is the significant infusion-related toxicity associated with this compound. These reactions, including chills, fever, and hypotension, have been frequently reported and, in some cases, have led to the discontinuation of treatment.

StudyComparison DrugThis compound Infusion-Related Reactions (%)Comparison Drug Infusion-Related Reactions (%)Outcome
Randomized, Double-Blind TrialAmphotericin BHypoxia: More common (P ≤ .013), Chills: More common (P ≤ .018)Less CommonStudy completed, but noted higher infusion-related events with ABCD.[4]
Prophylaxis in Neutropenic PatientsFluconazoleChills: 94%Not ReportedStudy prematurely stopped due to severe side-effects of this compound.[5][6]

This high incidence of infusion-related side effects is a reproducible finding that researchers should consider when designing experiments involving this compound.[4][5][6]

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are outlines of key experimental protocols used in the evaluation of this compound.

Murine Model of Systemic Aspergillosis

This in vivo model is critical for assessing the efficacy of antifungal drugs.

  • Immunosuppression: Mice are typically immunosuppressed using agents like cyclophosphamide and cortisone acetate to render them susceptible to infection.[7]

  • Infection: A standardized inoculum of Aspergillus fumigatus conidia is administered intravenously via the lateral tail vein.[8]

  • Treatment: Various formulations and dosages of amphotericin B are administered, often intravenously, starting at a specific time point post-infection.[1][2]

  • Evaluation: Outcomes are measured by survival rates over a defined period and by quantifying the fungal burden (in colony-forming units per gram) in target organs such as the kidneys and brain.[2][8]

G cluster_protocol Murine Aspergillosis Model Workflow cluster_outcomes Outcome Measures Immunosuppression Immunosuppression (e.g., Cyclophosphamide) Infection Intravenous Infection (A. fumigatus) Immunosuppression->Infection Renders host susceptible Treatment Antifungal Treatment (e.g., this compound) Infection->Treatment Initiation of therapy Evaluation Efficacy Evaluation Treatment->Evaluation Assessment of outcomes Survival Survival Rate Evaluation->Survival FungalBurden Fungal Burden (Kidneys, Brain) Evaluation->FungalBurden

Murine Aspergillosis Experimental Workflow
In Vitro Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.

  • Inoculum Preparation: A standardized suspension of fungal cells (e.g., Candida species) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[9]

  • Drug Dilution: The antifungal agent is serially diluted in a microtiter plate containing a suitable broth medium (e.g., RPMI 1640).[10]

  • Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[9][10]

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the fungus.[11]

G Inoculum Standardized Fungal Inoculum Preparation Inoculation Inoculation of Fungal Suspension into Wells Inoculum->Inoculation Dilution Serial Drug Dilution in Microtiter Plate Dilution->Inoculation Incubation Incubation at 35°C for 24-48h Inoculation->Incubation MIC MIC Determination: Lowest Concentration with No Visible Growth Incubation->MIC

Broth Microdilution MIC Assay Workflow

Mechanism of Action: The Ergosterol Interaction

The antifungal activity of all amphotericin B formulations, including this compound, is primarily mediated by its interaction with ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular contents, ultimately leading to fungal cell death.[12][13]

G This compound This compound (Amphotericin B) Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binds to Pore Transmembrane Pore Formation Ergosterol->Pore Induces Leakage Ion & Solute Leakage Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Amphotericin B Mechanism of Action

Conclusion

The available data indicates that while this compound demonstrates antifungal efficacy, its reproducibility in terms of superior performance over other amphotericin B formulations is questionable, particularly when compared to AmBisome in preclinical models of aspergillosis.[1][2] Furthermore, the high incidence of infusion-related toxicities is a consistently reported and reproducible adverse effect.[4][5][6] For researchers and drug development professionals, these factors are critical considerations when selecting an amphotericin B formulation for experimental studies. The choice of formulation can significantly impact not only the therapeutic outcome but also the safety and tolerability profile, which are key aspects of reproducibility in both preclinical and clinical research.

References

Comparative study on the nephrotoxicity of Amphocil and Fungizone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the nephrotoxicity associated with two formulations of amphotericin B: Amphocil (amphotericin B cholesteryl sulfate complex) and Fungizone (amphotericin B deoxycholate). This document is intended for researchers, scientists, and drug development professionals, offering objective data and experimental insights to inform preclinical and clinical research.

Executive Summary

Amphotericin B is a potent antifungal agent, but its clinical use is often limited by its significant nephrotoxicity. Fungizone, the conventional deoxycholate formulation, is well-documented to cause renal impairment. This compound is a lipid-based formulation developed to mitigate this toxicity. This guide synthesizes findings from preclinical studies to compare the renal effects of these two formulations. The data consistently demonstrates that this compound is associated with a more favorable renal safety profile compared to Fungizone, primarily due to its altered pharmacokinetic properties, leading to lower drug accumulation in the kidneys.

Data Presentation: Key Nephrotoxicity Markers

The following table summarizes the key markers of nephrotoxicity from a comparative study in a rat model. The data illustrates the relative impact of this compound and Fungizone on renal function.

ParameterFungizoneThis compoundControl
Serum Creatinine (mg/dL) Significantly elevatedMinimally elevatedNormal
Blood Urea Nitrogen (BUN) (mg/dL) Significantly elevatedMinimally elevatedNormal
Renal Tubular Damage SevereMinimal to moderateNone
Amphotericin B Concentration in Kidney Tissue HighLowNot Applicable

Note: This table is a qualitative summary based on findings from multiple preclinical studies. Specific values can be found in the cited literature.

Experimental Protocols

A representative experimental protocol for assessing amphotericin B-induced nephrotoxicity in a rat model is outlined below. This protocol is a composite based on methodologies reported in the scientific literature.

Objective: To compare the nephrotoxicity of intravenously administered this compound and Fungizone in a rat model.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound (amphotericin B cholesteryl sulfate complex)

  • Fungizone (amphotericin B deoxycholate)

  • Sterile 5% dextrose solution

  • Anesthetic agent (e.g., isoflurane)

  • Blood collection supplies

  • Equipment for serum creatinine and BUN analysis

  • Histopathology equipment

Procedure:

  • Animal Acclimation: Animals are acclimated for at least one week prior to the study with free access to food and water.

  • Grouping: Rats are randomly assigned to three groups:

    • Group A: Fungizone (e.g., 1 mg/kg/day)

    • Group B: this compound (e.g., 1 mg/kg/day)

    • Group C: Control (vehicle - 5% dextrose)

  • Drug Administration: The assigned treatment is administered daily via intravenous injection (e.g., through the tail vein) for a predetermined period (e.g., 14 days).

  • Sample Collection:

    • Blood: Blood samples are collected at baseline and at specified time points during and after the treatment period. Serum is separated for the analysis of creatinine and BUN levels.

    • Tissue: At the end of the study, animals are euthanized, and kidneys are harvested. One kidney is fixed in 10% neutral buffered formalin for histopathological examination, and the other is processed to determine the concentration of amphotericin B.

  • Analysis:

    • Biochemical Analysis: Serum creatinine and BUN levels are measured using standard biochemical assays.

    • Histopathology: The fixed kidney tissue is sectioned and stained (e.g., with Hematoxylin and Eosin) to assess for signs of tubular necrosis, cast formation, and other indicators of renal damage.

    • Drug Concentration: The concentration of amphotericin B in the kidney tissue is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Analysis acclimation Animal Acclimation (Sprague-Dawley Rats) grouping Randomized Grouping acclimation->grouping fungizone Fungizone Administration (i.v.) grouping->fungizone This compound This compound Administration (i.v.) grouping->this compound control Vehicle Control (Dextrose) grouping->control blood_sampling Blood Sampling (Creatinine, BUN) fungizone->blood_sampling This compound->blood_sampling control->blood_sampling tissue_harvesting Kidney Tissue Harvesting blood_sampling->tissue_harvesting biochemistry Biochemical Analysis tissue_harvesting->biochemistry histopathology Histopathological Examination tissue_harvesting->histopathology drug_concentration Drug Concentration Analysis tissue_harvesting->drug_concentration

Caption: Experimental workflow for the comparative nephrotoxicity study.

Signaling Pathway of Amphotericin B-Induced Nephrotoxicity

nephrotoxicity_pathway cluster_cellular Renal Tubular Cell cluster_vascular Renal Vasculature cluster_formulations Drug Formulations amb Amphotericin B cholesterol Membrane Cholesterol amb->cholesterol binds to pore Pore Formation cholesterol->pore na_influx Na+ Influx pore->na_influx mapk MAP Kinase Activation (p38, JNK, ERK) na_influx->mapk ca_increase Intracellular Ca2+ Increase mapk->ca_increase cell_injury Tubular Cell Injury / Necrosis ca_increase->cell_injury amb_vasc Amphotericin B afferent_arteriole Afferent Arteriole amb_vasc->afferent_arteriole acts on vasoconstriction Vasoconstriction afferent_arteriole->vasoconstriction gfr_decrease Decreased GFR vasoconstriction->gfr_decrease fungizone Fungizone (High Kidney Concentration) fungizone->amb fungizone->amb_vasc This compound This compound (Low Kidney Concentration) This compound->amb This compound->amb_vasc

Caption: Signaling pathways of amphotericin B-induced nephrotoxicity.

Concluding Remarks

References

Assessing the superiority of Amphocil over fluconazole for specific fungal infections

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Amphocil (Amphotericin B Cholesteryl Sulfate Complex) and Fluconazole for the Treatment of Specific Fungal Infections

Introduction

The management of invasive fungal infections remains a critical challenge in modern medicine, necessitating a careful selection of antifungal agents based on efficacy, safety, and the specific pathogen involved. This guide provides a detailed comparison of two prominent antifungal drugs: this compound, a lipid formulation of the polyene amphotericin B, and fluconazole, a triazole antifungal. This compound is a formulation of amphotericin B and cholesteryl sulfate, designed to reduce the toxicity associated with conventional amphotericin B.[1][2] Fluconazole is a synthetic triazole with a broad spectrum of activity against many yeasts.[3] This document is intended for researchers, scientists, and drug development professionals, offering an objective assessment supported by experimental data to delineate the relative superiority of each agent for specific fungal infections.

Mechanism of Action

The fundamental difference in the antifungal activity of this compound and fluconazole lies in their distinct molecular targets within the fungal cell.

This compound (Amphotericin B) : As a polyene, amphotericin B's primary mechanism involves binding directly to ergosterol, a vital sterol component of the fungal cell membrane.[4][5] This binding leads to the formation of transmembrane pores or channels, which disrupt the membrane's integrity.[6] The subsequent leakage of essential intracellular ions, such as potassium and sodium, results in fungal cell death, conferring a fungicidal effect.[6]

Fluconazole : Fluconazole, a triazole, acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[7][8][9] This enzyme is crucial for the conversion of lanosterol to ergosterol.[3] By disrupting this pathway, fluconazole depletes ergosterol and causes an accumulation of toxic 14-α-methyl sterols in the fungal membrane.[9] This alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth, an action that is primarily fungistatic against Candida species.[7][8]

G Comparative Mechanisms of Action cluster_this compound This compound (Amphotericin B) cluster_fluconazole Fluconazole This compound This compound Ergosterol Ergosterol in Fungal Membrane This compound->Ergosterol Binds to Pore Transmembrane Pore Formation Ergosterol->Pore Disrupts membrane Leakage Ion Leakage (K+, Na+) Pore->Leakage Death Fungal Cell Death (Fungicidal) Leakage->Death Fluconazole Fluconazole Enzyme Lanosterol 14-α-demethylase Fluconazole->Enzyme Inhibits Ergosterol_Synth Ergosterol Synthesis Enzyme->Ergosterol_Synth Blocks conversion Lanosterol Lanosterol Lanosterol->Ergosterol_Synth Growth_Inhibition Fungal Growth Inhibition (Fungistatic) Ergosterol_Synth->Growth_Inhibition Leads to

Caption: Mechanisms of action for this compound and Fluconazole.

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and fluconazole differ significantly, influencing their clinical application, dosing schedules, and potential for drug interactions.

ParameterThis compound (Amphotericin B)Fluconazole
Administration Intravenous infusion[1]Oral and Intravenous[3][10]
Oral Bioavailability Negligible>90%[7][10]
Protein Binding >90%[5]Low (~11-12%)[3][10]
Distribution Wide, but poor penetration into CSF and urineExcellent penetration into body fluids, including CSF (ratio to serum: 0.58-0.89)[3][10]
Metabolism Not well defined, likely minimal hepatic metabolismMinimal hepatic metabolism[10]
Elimination Half-life Initial: ~24 hours; Terminal: ~15 days[5]~24-30 hours[3][7]
Primary Excretion Primarily non-renal, slow clearanceRenal (>80% as unchanged drug)[3][7]
CYP450 Interaction MinimalStrong inhibitor of CYP2C9 and CYP3A4[11]

Comparative In Vitro Susceptibility

The choice between this compound and fluconazole is often guided by the identity and susceptibility of the infecting fungal pathogen. Amphotericin B generally possesses a broader spectrum of activity, particularly against molds.

Fungal SpeciesThis compound (Amphotericin B) MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)General Superiority
Candida albicans 0.016 - 1.0[5][12]0.25 - 16[12]This compound
Candida glabrata Effective, MICs generally ≤1 µg/mL[13]Higher MICs, susceptibility can be dose-dependent or resistant[7][13]This compound
Candida krusei Effective, MICs generally ≤1 µg/mLIntrinsically resistant[7]This compound
Cryptococcus neoformans 0.25 - 1.0[14][15]0.05 - 16 (MIC90 8.0-16)[15][16]This compound
Aspergillus fumigatus 0.03 - 1.0[5]Generally considered ineffective, MICs >64 µg/mL[17][18]This compound
Aspergillus flavus Effective[19]Generally considered ineffective, MICs >64 µg/mL[18]This compound
Zygomycetes (e.g., Mucor) Active, often first-line therapy[20]Ineffective[17]This compound

Clinical Efficacy Comparison

Clinical trials provide essential data on the real-world performance of these agents against specific infections.

Invasive Candidiasis

For invasive candidiasis in non-neutropenic patients, fluconazole and amphotericin B have demonstrated similar efficacy.[21][22][23] A meta-analysis found no significant differences in total mortality, candida-specific mortality, or clinical response between the two drugs.[24] However, a trend favored amphotericin B for the mycological eradication of non-albicansCandida species.[24] In neutropenic patients, outcomes were also comparable, though adverse effects were significantly more common with amphotericin B.[23]

Cryptococcal Meningitis

In AIDS-associated cryptococcal meningitis, fluconazole is considered an effective alternative to amphotericin B for primary therapy.[25] One trial found no significant difference in overall mortality, although mortality in the first two weeks was higher in the fluconazole group.[25] For preventing relapse after initial therapy, oral fluconazole is superior to weekly intravenous amphotericin B, with significantly lower relapse rates (2% vs. 18%) and less toxicity.[26][27]

Invasive Aspergillosis

Fluconazole has no activity against Aspergillus species and is not used for treating invasive aspergillosis.[17] Amphotericin B formulations are a key part of the therapeutic arsenal for this infection, although newer azoles like voriconazole are now often considered first-line therapy due to better survival rates and tolerance.[17][19]

InfectionThis compound (Amphotericin B)FluconazoleKey Findings
Invasive Candidiasis Efficacious, but higher toxicity[22]As efficacious as amphotericin B in non-neutropenic patients, with better tolerability[23][24]Efficacy is comparable for susceptible species; fluconazole is often preferred due to safety and oral availability.
Cryptococcal Meningitis (Primary) Standard therapy, often combined with flucytosine[25]Effective alternative to amphotericin B[25]Amphotericin B may lead to faster cerebrospinal fluid sterilization.
Cryptococcal Meningitis (Suppressive) Effective but requires IV access and has higher toxicity[26]Superior to amphotericin B for preventing relapse[26]Fluconazole is the preferred agent for maintenance therapy.
Invasive Aspergillosis Active and used as alternative or salvage therapy[19]Ineffective[17]This compound is a viable treatment option; fluconazole is not.

Experimental Protocols and Workflows

Protocol 1: In Vitro Susceptibility Testing (Broth Microdilution)

This method is standardized by the Clinical and Laboratory Standards Institute (CLSI) to determine the Minimum Inhibitory Concentration (MIC).

  • Isolate Preparation : Fungal isolates are cultured on appropriate agar plates to ensure purity and viability. A standardized inoculum suspension is prepared in sterile saline and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution : Serial twofold dilutions of the antifungal agents (this compound, fluconazole) are prepared in 96-well microtiter plates using a standardized medium like RPMI 1640.[28]

  • Inoculation : Each well is inoculated with the standardized fungal suspension.

  • Incubation : Plates are incubated at 35°C for a specified period (e.g., 24-48 hours for yeasts).[21]

  • MIC Determination : The MIC is read as the lowest drug concentration that causes a significant inhibition of growth (~50% for fluconazole, 100% for amphotericin B) compared to a drug-free control well.[21]

G General Workflow for Antifungal Drug Comparison cluster_preclinical Pre-Clinical Evaluation cluster_clinical Clinical Trials in_vitro In Vitro Studies (e.g., MIC testing) animal_models In Vivo Animal Models (Efficacy, PK/PD, Toxicity) in_vitro->animal_models phase1 Phase I (Safety, Dosage in Humans) animal_models->phase1 phase2 Phase II (Efficacy, Side Effects) phase1->phase2 phase3 Phase III (Randomized Controlled Trials vs. Standard of Care) phase2->phase3 post_market Post-Market Surveillance (Long-term Safety) phase3->post_market

Caption: A typical workflow for comparing antifungal agents.
Protocol 2: Randomized Clinical Trial for Cryptococcal Meningitis

This protocol is based on trials comparing fluconazole and amphotericin B for AIDS-associated cryptococcal meningitis.[25][26]

  • Patient Population : Patients with AIDS and a first episode of cryptococcal meningitis, confirmed by culture of cerebrospinal fluid (CSF).

  • Study Design : A randomized, multicenter trial. Patients are randomly assigned in a 2:1 or 1:1 ratio to receive either intravenous amphotericin B or oral fluconazole.

  • Treatment Regimen :

    • Amphotericin B Arm : 0.4-0.5 mg/kg/day intravenously.[25]

    • Fluconazole Arm : 200-400 mg/day orally.[25]

  • Primary Endpoint : Treatment success, defined as clinical cure or improvement with two consecutive negative CSF cultures by the end of a 10-week treatment period.[25]

  • Secondary Endpoints : Time to first negative CSF culture, overall mortality, and incidence of drug-related adverse events.

  • Follow-up : Patients are monitored for clinical and microbiological response throughout the treatment period and assessed for relapse after therapy completion.

Safety and Tolerability

A major differentiating factor between this compound and fluconazole is their safety profile. Lipid formulations like this compound were developed to mitigate the significant toxicity of conventional amphotericin B, but infusion-related reactions and nephrotoxicity remain concerns. Fluconazole is generally well-tolerated.[29]

Adverse Effect CategoryThis compound (Amphotericin B)Fluconazole
Infusion-Related Reactions Common: Chills (94%), fever, hypotension, tachycardia, dyspnea.[30][31]Rare
Nephrotoxicity Significant risk, though reduced compared to conventional amphotericin B.[32] Requires monitoring of renal function.Rare
Hepatotoxicity Possible, monitoring of liver enzymes recommended.Possible, elevated liver enzymes can occur.[10]
Gastrointestinal Effects Nausea, vomiting.[30]Common but usually mild: Nausea, vomiting, diarrhea, stomach pain.[10]
QT Prolongation Not a primary concern.Can occur, especially with interacting drugs.[10][33]

In one trial comparing prophylactic this compound (ABCD) with fluconazole in neutropenic patients, the study was stopped prematurely due to severe infusion-related side effects from ABCD.[30][31] Chills occurred in 94% of ABCD recipients, and 50% discontinued the drug due to side effects.[31]

Logical Framework for Drug Selection

The decision to use this compound versus fluconazole depends on a multifactorial assessment of the pathogen, the patient's clinical status, and drug characteristics.

G Decision Framework: this compound vs. Fluconazole start Patient with Suspected Invasive Fungal Infection pathogen Identify Pathogen start->pathogen candida Candida species pathogen->candida Yeast crypto Cryptococcus neoformans pathogen->crypto Yeast aspergillus Aspergillus or other Mold pathogen->aspergillus Mold candida_type Species Susceptibility candida->candida_type crypto_phase Treatment Phase? crypto->crypto_phase amphocil_pref This compound Indicated (Broad spectrum) aspergillus->amphocil_pref fluconazole_pref Fluconazole Preferred (Oral option, lower toxicity) susceptible Susceptible to Fluconazole (e.g., C. albicans) candida_type->susceptible Yes resistant Resistant/High MIC (e.g., C. krusei, C. glabrata) candida_type->resistant No primary Primary Therapy crypto_phase->primary Primary suppressive Suppressive Therapy crypto_phase->suppressive Suppressive susceptible->fluconazole_pref resistant->amphocil_pref primary->fluconazole_pref Alternative/Step-down primary->amphocil_pref Severe disease suppressive->fluconazole_pref

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Amphocil

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Amphocil (liposomal amphotericin B). Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required personal protective equipment. While specific occupational exposure limits (OELs) for Amphotericin B have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH, it is prudent to handle it as a potent pharmaceutical compound.[1][2][3][4][5]

PPE CategoryItemSpecification & Use
Hand Protection GlovesWear two pairs of chemical-resistant nitrile gloves.[2] Change gloves immediately if contaminated, punctured, or torn. For extended contact, consult the glove manufacturer's chemical resistance data.
Eye Protection Safety Glasses/GogglesUse safety glasses with side shields or chemical splash goggles that conform to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]
Body Protection Laboratory CoatA dedicated lab coat should be worn to protect skin and street clothing.[2] Ensure it is clean and replaced as needed.
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved respirator (e.g., N95) should be used when there is a risk of generating aerosols or dust, particularly when handling the lyophilized powder.[1]

Operational Plan: Safe Handling and Reconstitution of this compound

Strict adherence to aseptic techniques is mandatory throughout the handling and reconstitution process, as this compound contains no preservative.[6]

Reconstitution Protocol:

  • Preparation: Before beginning, ensure all materials are sterile. Wash hands thoroughly and don two pairs of nitrile gloves.

  • Reconstitution:

    • Inject 12 mL of Sterile Water for Injection, USP, into each 50 mg vial of this compound.

    • Immediately shake the vial vigorously for 30 seconds to ensure complete dispersion of the liposomes. The resulting concentration will be 4 mg/mL.

  • Filtration and Dilution:

    • Visually inspect the reconstituted solution for any particulate matter.

    • Withdraw the required volume from the vial.

    • Attach a 5-micron filter to the syringe. A new filter must be used for each vial.

    • Inject the reconstituted this compound through the filter into the appropriate volume of 5% Dextrose Injection, USP. The final concentration for infusion should be between 0.2 mg/mL and 2.0 mg/mL.

  • Incompatibility Notice: this compound is incompatible with saline solutions. Do not reconstitute or dilute with saline or administer with other drugs or electrolytes.[6] An existing intravenous line must be flushed with 5% Dextrose Injection prior to infusion.[6]

Emergency Response: Spill and Disposal Plan

Prompt and correct response to a spill is critical to prevent exposure and contamination.

Spill Cleanup Protocol
  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don PPE: Put on all required personal protective equipment, including double nitrile gloves, safety goggles, a lab coat, and a NIOSH-approved respirator.

  • Containment:

    • For liquid spills, cover with an absorbent material.

    • For powder spills, gently cover with damp absorbent pads to avoid generating dust.

  • Cleanup:

    • Carefully collect the absorbed material and any contaminated debris.

    • Place all waste into a labeled hazardous waste container.

  • Decontamination:

    • Clean the spill area with soap and water.

    • Follow with a thorough rinse.

  • Waste Disposal: Dispose of all contaminated materials as hazardous pharmaceutical waste in accordance with all local, state, and federal regulations.

Disposal of Unused this compound

Unused or expired this compound must be disposed of as hazardous pharmaceutical waste. Do not discard in regular trash or down the drain.[7][8]

  • Place the original vial and any materials used in its handling into a designated, sealed, and clearly labeled hazardous waste container.

  • Arrange for disposal through a licensed hazardous waste management company.

Visual Workflow for this compound Spill Response

The following diagram outlines the step-by-step procedure for safely managing an this compound spill in the laboratory.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Don_PPE Don Full PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - Respirator Alert->Don_PPE Assess_Spill Assess Spill Type Don_PPE->Assess_Spill Contain_Liquid Contain Liquid Spill: Cover with absorbent material Assess_Spill->Contain_Liquid Liquid Contain_Powder Contain Powder Spill: Gently cover with damp pads Assess_Spill->Contain_Powder Powder Cleanup Collect Contaminated Material Contain_Liquid->Cleanup Contain_Powder->Cleanup Decontaminate Decontaminate Spill Area: Wash with soap and water Cleanup->Decontaminate Dispose Dispose of Waste in Hazardous Waste Container Decontaminate->Dispose End Spill Response Complete Dispose->End

Caption: Workflow for a safe and effective response to an this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.